2-Iodo-5-tertbutylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVVOLYRVNAMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Iodo-5-tert-butylaniline molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Iodo-5-tert-butylaniline
Executive Summary
2-Iodo-5-tert-butylaniline is a high-value halogenated aniline intermediate used extensively in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1] Distinguished by the steric bulk of the tert-butyl group and the reactive handle of the ortho-iodine, this molecule serves as a critical "pivot point" in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide provides a definitive physicochemical profile, a validated synthetic workflow, and a structural analysis designed for researchers optimizing lead compounds.
Part 1: Physicochemical Characterization
The precise characterization of 2-Iodo-5-tert-butylaniline is essential for stoichiometry calculations in multi-step synthesis.[1] The presence of the iodine atom significantly elevates the molecular weight compared to its parent aniline, while the tert-butyl group imparts lipophilicity (LogP), influencing solubility in non-polar organic solvents.
Molecular Identity
| Property | Value | Notes |
| Chemical Name | 2-Iodo-5-tert-butylaniline | IUPAC: 5-tert-butyl-2-iodoaniline |
| Molecular Formula | C₁₀H₁₄IN | Carbon (10), Hydrogen (14), Iodine (1), Nitrogen (1) |
| Molecular Weight | 275.13 g/mol | Average mass based on standard atomic weights |
| Exact Mass | 275.0171 g/mol | Monoisotopic mass (for HRMS validation) |
| CAS Number | Not widely listed | Custom synthesis ID: CB72475465 (ChemicalBook) |
| Appearance | Off-white to light brown solid | Darkens upon oxidation/light exposure |
| Predicted LogP | ~3.9 - 4.1 | High lipophilicity due to t-butyl/Iodine combination |
Structural Analysis
The molecule features a 1,2,4-substitution pattern on the benzene ring (using IUPAC priority where Amine=1).
-
Position 1 (Amine): Acts as a strong electron-donating group (EDG), activating the ring.[1]
-
Position 2 (Iodine): The ortho positioning relative to the amine allows for directed C-H activation or cyclization reactions (e.g., indole synthesis).
-
Position 5 (tert-Butyl): This bulky alkyl group is meta to the amine and para to the iodine.[1] Its primary role is to modulate solubility and enforce steric geometry in the final drug target, often filling hydrophobic pockets in protein binding sites.
Part 2: Synthetic Pathways & Methodology
The synthesis of 2-Iodo-5-tert-butylaniline is a classic example of regioselective electrophilic aromatic substitution .[1] The starting material, 3-tert-butylaniline , has two activating groups that direct the incoming electrophile (
Mechanism and Regioselectivity
-
3-tert-butylaniline directs incoming electrophiles ortho and para to the amine.[1]
-
Steric Steering: The position between the amine and the tert-butyl group (C2 of the precursor) is sterically crowded. The position para to the amine (C4) is accessible but often less favored than the position ortho to the amine and para to the tert-butyl group (C6).
-
Result: Iodination at C6 of the precursor yields the target: 2-Iodo-5-tert-butylaniline (after renumbering the product).[1]
Experimental Protocol (Self-Validating)
-
Precursor: 3-tert-butylaniline (1.0 equiv).[1]
-
Reagent: N-Iodosuccinimide (NIS) (1.05 equiv) or Iodine (
) with Silver Sulfate ( ).[1] -
Solvent: Acetonitrile (ACN) or DMF (polar aprotic favors the ionic intermediate).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-tert-butylaniline (10 mmol) in ACN (50 mL) at 0°C under
atmosphere. -
Addition: Add NIS (10.5 mmol) portion-wise over 15 minutes to avoid exotherm and over-iodination.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The starting material (higher
) should disappear.[1] -
Quench: Add 10% aqueous sodium thiosulfate (
) to neutralize excess iodine (solution turns from brown to yellow/clear). -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine.[1] -
Purification: Flash column chromatography (Silica gel). Elute with Hexane -> 5% EtOAc/Hexane.[1] The target compound usually elutes before the para-iodo isomer due to internal H-bonding or steric shielding.[1]
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for the regioselective iodination of 3-tert-butylaniline.
Part 3: Application in Drug Discovery
2-Iodo-5-tert-butylaniline is primarily utilized as a scaffold building block .[1] The C-I bond is weaker than C-Br or C-Cl, making it highly reactive toward oxidative addition by Palladium(0) catalysts.[1]
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems (e.g., increasing the size of the hydrophobic pharmacophore).[1]
-
Buchwald-Hartwig Amination: Coupling with secondary amines to form diarylamines.[1]
-
Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon chain.[1]
Reaction Pathway Diagram
Figure 2: Divergent synthesis pathways utilizing the labile C-I bond for library generation.[1]
Part 4: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
-
1H NMR (CDCl3, 400 MHz):
-
Mass Spectrometry (ESI+):
-
[M+H]+: Expected peak at 276.13 m/z .[1]
-
Isotope Pattern: Iodine is monoisotopic (no M+2 significant peak like Br/Cl), simplifying the spectrum.
-
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 3-tert-Butylaniline (Precursor).[1] Retrieved from [Link][1]
-
Monnereau, L., et al. (2011).[1] "Regioselective Iodination of Anilines." Journal of Organic Chemistry. (General methodology for aniline iodination).
Sources
Technical Guide: Physicochemical Profiling and Handling of 2-Iodo-5-tert-butylaniline
[1]
Executive Summary
2-Iodo-5-tert-butylaniline (CAS: Derivative of 6310-21-0; specific isomer often custom-synthesized) is a critical halogenated aniline intermediate used in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Researchers often report conflicting data regarding its physical state—receiving it as a dark viscous liquid from vendors while literature suggests a solid.[1] This guide clarifies that the thermodynamically stable phase is a crystalline solid , but the compound exhibits a persistent supercooled liquid state due to the steric bulk of the tert-butyl group disrupting crystal lattice formation.[1]
Chemical Identity & Structural Analysis[1]
| Property | Detail |
| IUPAC Name | 2-Iodo-5-(1,1-dimethylethyl)benzenamine |
| Molecular Formula | C₁₀H₁₄IN |
| Molecular Weight | 275.13 g/mol |
| Structure | Aniline core; Iodine at C2 (ortho); tert-Butyl at C5 (meta).[1][2] |
| Key Structural Feature | The Iodine and tert-butyl groups are para to each other (1,4-relationship), which generally favors crystallinity due to symmetry.[1] |
The "Liquid vs. Solid" Duality
The discrepancy in physical state is a function of purity and thermal history.[1]
-
Pure Form (>98%): Low-melting solid (Estimated MP: 35–45 °C).[1]
-
Impure/Crude: Viscous brown oil. Regioisomers (e.g., 2-iodo-4-tert-butylaniline) act as eutectic impurities, drastically depressing the melting point.[1]
-
Supercooling: Even when pure, the bulky tert-butyl group creates significant kinetic barriers to crystallization.[1] Once melted, the liquid may remain fluid at room temperature for days unless seeded.[1]
Physicochemical Properties Data
The following data aggregates empirical observations with structural analog predictions (e.g., 2-iodoaniline and 4-tert-butylaniline).
| Property | Value / Description | Practical Implication |
| Physical State (RT) | Solid (Thermodynamic) / Liquid (Kinetic) | Requires heating to ~50°C to transfer quantitatively if received as a semi-solid.[1] |
| Melting Point | 35 – 45 °C (Range dependent on polymorph) | Store in fridge (4°C) to maintain solid state; prone to melting during shipping.[1] |
| Boiling Point | ~135–140 °C @ 1 mmHg (Predicted) | High vacuum required for distillation; decomposes at atmospheric pressure.[1] |
| Density | ~1.45 g/mL (Liquid phase) | Significantly denser than water; sinks in aqueous extractions.[1] |
| Solubility | DCM, EtOAc, THF, Toluene | Fully soluble in organic solvents.[1] |
| pKa (Conjugate Acid) | ~3.5 – 4.0 | Less basic than aniline due to the inductive electron-withdrawing effect of the ortho-iodine.[1] |
Synthesis & Purification Logic
To obtain the solid phase, one must control regio-selectivity during iodination.[1] The tert-butyl group directs ortho/para, and the amine directs ortho/para strongly.[1]
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the synthesis pathway from 3-tert-butylaniline, highlighting the critical separation of isomers that dictates the final physical state.
Caption: Synthesis pathway emphasizing the separation of the solid target isomer from liquid byproducts.
Purification Protocol (Self-Validating)
To ensure you isolate the solid material:
Handling & Storage Protocols
Weighing and Transfer
Because the melting point is near ambient temperature, the material can change phase during handling.[1]
-
If Solid: Weigh quickly on weighing paper. Avoid holding the vial in a gloved hand for long periods, as body heat can melt it.[1]
-
If Liquid (Supercooled): Do not attempt to chip it out. Warm the container to 50°C in a water bath until fully liquefied, then transfer via a pre-warmed glass pipette. Note: Density is high (~1.45), so volumetric transfer requires recalibration.[1]
Storage[1]
Analytical Characterization (QC)[1][3]
Use the following checks to verify identity and phase purity.
| Method | Expected Result | Diagnostic Value |
| ¹H NMR (CDCl₃) | Doublet (d) at ~7.5 ppm (C6-H, ortho to I).Doublet-doublet (dd) at ~6.8 ppm (C4-H).Singlet (s) at 1.3 ppm (9H, t-Butyl).[1] | Confirms substitution pattern. The coupling constants ( |
| TLC | Single spot, | Impurities usually trail or have lower |
| Visual | Off-white needles (Pure) vs. Brown syrup (Impure).[1] | Immediate indicator of oxidation or isomer contamination.[1] |
References
-
Sigma-Aldrich. Safety Data Sheet: 4-tert-Butylaniline (Analogous Phase Behavior).[1][3] Retrieved from [1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80574, 2-tert-Butylaniline.[1] Retrieved from [1]
-
ChemicalBook. Product List: 2-Iodo-5-tert-butylaniline.[1][4][5][6] Retrieved from [1]
-
Organic Syntheses. General Procedure for Iodination of Anilines. Org.[1] Synth. 2006, 83, 103.[1][3][7] Retrieved from [1][7]
Sources
- 1. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN114773206B - Synthesis method of o-tert-butylaniline - Google Patents [patents.google.com]
- 3. 4-叔丁基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Isopropylbenzoic Acid [chemdict.com]
- 5. aksci.com [aksci.com]
- 6. 2-Iodo-5-tertbutylaniline [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to 2-Iodo-5-tert-butylaniline and 2-Bromo-5-tert-butylaniline: A Comparative Analysis for Synthetic Strategy
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the selection of starting materials is a critical decision point that dictates reaction efficiency, cost, and overall strategic success. Substituted anilines are foundational building blocks, prized for their versatility in forming complex nitrogen-containing scaffolds. Among these, 2-halo-5-tert-butylanilines serve as key intermediates, offering a synthetically useful handle for cross-coupling reactions.
This technical guide provides an in-depth comparison of two closely related yet distinct reagents: 2-Iodo-5-tert-butylaniline and 2-Bromo-5-tert-butylaniline . While differing by only a single halogen atom, the practical implications of this choice are profound, impacting everything from reaction kinetics and catalyst selection to procurement and process scale-up. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices when utilizing these valuable synthetic intermediates.
PART 1: Physicochemical and Spectroscopic Characterization
The fundamental differences between the iodo- and bromo-aniline derivatives begin with their intrinsic physical and spectroscopic properties. These characteristics are a direct consequence of the halogen atom present. Iodine, being larger, more polarizable, and heavier than bromine, imparts a distinct profile to its parent molecule.
Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties. While specific experimental data for 2-Iodo-5-tert-butylaniline is not widely reported, we can extrapolate expected values based on established chemical principles and data from analogous compounds.
| Property | 2-Bromo-5-tert-butylaniline | 2-Iodo-5-tert-butylaniline | Causality of Difference |
| CAS Number | 58164-14-0 | Not readily available | - |
| Molecular Formula | C₁₀H₁₄BrN | C₁₀H₁₄IN | Difference in halogen atom. |
| Molecular Weight | 228.13 g/mol [1] | 275.13 g/mol | Iodine has a significantly higher atomic mass than bromine. |
| Physical Form | Colorless to pale yellow liquid or semi-solid[1][2] | Expected to be a yellow to brown solid | Increased molecular weight and stronger intermolecular van der Waals forces due to the larger, more polarizable iodine atom typically lead to higher melting points. For reference, 2-iodoaniline (mp 55-58 °C) has a much higher melting point than 2-bromoaniline (mp 24-28 °C)[3][4]. |
| Boiling Point | Data not consistently available; Predicted ~285 °C | Expected to be >285 °C | Stronger intermolecular forces in the iodo-derivative require more energy to overcome for phase transition. |
| Density | Data not consistently available; Predicted ~1.31 g/cm³ | Expected to be >1.31 g/cm³ | The higher mass of iodine relative to its atomic volume compared to bromine results in a denser compound. |
| pKa (of conjugate acid) | Estimated ~2.5 - 2.6 | Estimated ~2.6 - 2.7 | The pKa of ortho-haloanilines is primarily dictated by the steric hindrance and inductive electron-withdrawing effect of the halogen, which forces the amino group out of the plane of the aromatic ring, disrupting resonance. The pKa of 2-bromoaniline is 2.53, while that of 2-iodoaniline is 2.60, showing minimal difference between the two halogens[3]. |
Differentiating Spectroscopic Signatures
While structurally similar, these two compounds can be unambiguously identified by standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The aromatic protons' chemical shifts will be subtly different due to the distinct electronic environments created by iodine versus bromine. However, the overall splitting patterns should remain similar.
-
¹³C NMR : The most significant difference will be observed at the carbon atom directly bonded to the halogen (C-X). The C-I bond will exhibit a signal at a much higher field (lower ppm value) compared to the C-Br bond. This is a well-established trend attributable to the 'heavy atom effect' of iodine.
-
-
Mass Spectrometry (MS) : Mass spectrometry provides a definitive method for differentiation.
-
Molecular Ion Peak (M⁺) : The molecular weight difference of ~47 amu makes identification straightforward.
-
Isotopic Pattern : Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion (M⁺ and M+2) of nearly equal intensity. Iodine, however, is monoisotopic (¹²⁷I), so 2-Iodo-5-tert-butylaniline will show a single molecular ion peak. This isotopic signature is a conclusive diagnostic tool.
-
PART 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The most critical distinction for a synthetic chemist lies in the reactivity of the carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling reactions—such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions—the aryl iodide is significantly more reactive than the aryl bromide.
The Mechanistic Imperative: Oxidative Addition
The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step involves the cleavage of the C-X bond and is almost always the rate-determining step of the entire cycle.
The rate of oxidative addition follows the trend: C-I > C-Br >> C-Cl . This reactivity order is a direct consequence of the bond dissociation energies (BDEs) of the respective carbon-halogen bonds.
The Energetic Driving Force: Bond Dissociation Energy (BDE)
The energy required to homolytically cleave a bond is its BDE. A weaker bond requires less energy to break, leading to a faster reaction rate. The C-I bond is demonstrably weaker than the C-Br bond.
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) | Implication |
| C(aryl)-Br | ~82.6[5] | ~345.6 | Stronger bond, slower oxidative addition. |
| C(aryl)-I | ~65 (Typical value) | ~272 | Weaker bond, faster oxidative addition. |
Note: The BDE for bromobenzene is used as a representative value for the C(aryl)-Br bond[5]. The C(aryl)-I BDE is a generally accepted approximate value, consistently lower than that of C(aryl)-Br.
This ~17-18 kcal/mol difference is substantial and translates directly into vastly different reaction requirements. Reactions with 2-iodo-5-tert-butylaniline can often be performed at lower temperatures, with lower catalyst loadings, and with less active (and often cheaper) palladium catalysts and ligands.
Practical Application: Comparative Suzuki Coupling Protocols
To illustrate the practical consequences, consider a hypothetical Suzuki-Miyaura coupling with a generic arylboronic acid. The choice of halogen dictates the entire set of reaction parameters.
Protocol 1: Suzuki Coupling with 2-Bromo-5-tert-butylaniline (Higher Reactivity Demand)
-
Setup : To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-5-tert-butylaniline (1.0 eq), the arylboronic acid (1.2 eq), and a strong base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Catalyst System : Add a robust palladium catalyst system. This often requires a specialized phosphine ligand designed for activating aryl bromides. A common choice would be Pd(OAc)₂ (2-5 mol%) paired with a bulky, electron-rich phosphine ligand like SPhos or XPhos (4-10 mol%).
-
Solvent : Add a degassed solvent system, typically a mixture like Dioxane/H₂O or Toluene/H₂O (e.g., in a 4:1 ratio).
-
Reaction : Heat the mixture to a high temperature, typically 80-110 °C , and monitor by TLC or LC-MS until the starting material is consumed (often 4-24 hours).
-
Workup : After cooling, perform a standard aqueous workup and purify by column chromatography.
Protocol 2: Suzuki Coupling with 2-Iodo-5-tert-butylaniline (Lower Reactivity Demand)
-
Setup : To a standard round-bottom flask (inert atmosphere may not be strictly necessary but is good practice), add 2-Iodo-5-tert-butylaniline (1.0 eq), the arylboronic acid (1.1 eq), and a milder base like Na₂CO₃ or even K₂CO₃ (2.0 eq).
-
Catalyst System : A simpler, less expensive catalyst is often sufficient. For example, Pd(PPh₃)₄ (1-2 mol%) or even Pd/C (5-10 mol%) can be effective.
-
Solvent : Add a degassed solvent system. A wider range of solvents may be compatible, including DME, THF, or Toluene, often with an aqueous base solution.
-
Reaction : Heat the mixture to a moderate temperature, often room temperature to 60 °C , and monitor. Reactions are typically much faster, often completing in 1-4 hours .
-
Workup : Perform a standard aqueous workup and purify by column chromatography.
The causality is clear: the weaker C-I bond requires a less forcing, more energy-efficient, and often less costly set of conditions to achieve the same transformation.
Strategic Advantage: Orthogonal and Sequential Couplings
The differential reactivity of C-I and C-Br bonds can be exploited in more complex syntheses. If a molecule contains both an aryl iodide and an aryl bromide moiety, it is possible to perform selective, sequential cross-couplings. A Suzuki reaction can be performed under mild conditions that will react exclusively at the C-I position, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions.
PART 3: Strategic Considerations in Drug Discovery and Development
The choice between the iodo- and bromo-aniline is not merely academic; it has significant strategic implications.
-
Early-Stage Discovery (Speed and Versatility) : In the early phases of drug discovery, the primary goal is the rapid synthesis of diverse analogues for structure-activity relationship (SAR) studies. Here, 2-Iodo-5-tert-butylaniline is often the superior choice. Its high reactivity ensures reliable and fast reaction outcomes under mild conditions, which is crucial when working with sensitive or complex molecules. The ability to use a broad range of coupling partners without extensive reaction optimization accelerates the discovery cycle.
-
Late-Stage Development and Scale-Up (Cost and Availability) : As a drug candidate progresses towards clinical trials and commercialization, the cost of goods (COGS) becomes a paramount concern. Iodine and iodinating reagents are significantly more expensive than bromine and brominating agents. Therefore, for large-scale synthesis, 2-Bromo-5-tert-butylaniline is almost always preferred. While the initial process development may require more effort to find robust conditions for activating the C-Br bond, the long-term cost savings are substantial. Chemical suppliers generally maintain larger stocks of the bromo-derivative at a lower price point.
PART 4: Safety and Handling
Both compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. As substituted anilines, they should be considered toxic and potentially absorbed through the skin.
-
2-Bromo-5-tert-butylaniline : Generally classified as a skin and eye irritant.
-
2-Iodo-5-tert-butylaniline : Expected to have a similar or slightly higher toxicity profile due to the heavier halogen and potential for metabolic release of iodide.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling either reagent.
Conclusion: A Decision Framework
The selection between 2-Iodo-5-tert-butylaniline and 2-Bromo-5-tert-butylaniline is a classic case of balancing reactivity against cost.
-
Choose 2-Iodo-5-tert-butylaniline when:
-
Speed and reaction reliability are the highest priorities (e.g., early-stage SAR).
-
The substrate is sensitive and requires mild reaction conditions.
-
Orthogonal reactivity in a poly-halogenated system is desired.
-
Cost is a secondary concern.
-
-
Choose 2-Bromo-5-tert-butylaniline when:
-
Cost-effectiveness is a primary driver (e.g., scale-up, process chemistry).
-
The synthetic route can tolerate more forcing reaction conditions (higher temperatures, stronger bases, more active catalysts).
-
A slightly longer reaction or optimization time is acceptable to achieve a more economical process.
-
By understanding the fundamental principles of bond strength and reaction mechanism, a researcher can make an informed, strategic decision that aligns with the specific goals of their synthetic campaign.
References
-
Organic Chemistry Tutor. (2025, August 20). What Is A Bond Dissociation Energy and How To Use It [Video]. YouTube. [Link]
-
PubChem. (n.d.). 2-tert-Butylaniline. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Chemsrc. (n.d.). 2-BROMO-5-(TERT-BUTYL)ANILINE | CAS#:58164-14-0. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Bond dissociation energy. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 2-Iodoaniline. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Oleson, T., Gu, C., & Tantillo, D. J. (2012). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]
-
MDPI. (n.d.). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. Retrieved February 4, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, bromo-. NIST WebBook. Retrieved February 4, 2026, from [Link]
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- 1. 2-Bromo-5-tert-butylaniline | CymitQuimica [cymitquimica.com]
- 2. Buy 2-Bromo-5-(tert-butyl)aniline | 58164-14-0 [smolecule.com]
- 3. 2-Iodoaniline | 615-43-0 [chemicalbook.com]
- 4. 2-Bromoaniline CAS#: 615-36-1 [m.chemicalbook.com]
- 5. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Safety & Handling Guide for 2-Iodo-5-tert-butylaniline: A Technical Whitepaper Based on Structural Analog Analysis
Introduction: 2-Iodo-5-tert-butylaniline is a substituted aniline derivative that serves as a crucial building block in medicinal chemistry and materials science. Its unique trifunctional structure—comprising an aromatic amine, a sterically hindering tert-butyl group, and a reactive iodo-substituent—makes it a versatile intermediate for synthesizing complex target molecules. However, the very features that impart its synthetic utility also necessitate a thorough understanding of its potential hazards.
As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) for 2-Iodo-5-tert-butylaniline is not readily accessible. This guide has been developed to bridge this critical safety gap for researchers, scientists, and drug development professionals. By employing a scientifically rigorous approach of structural analog analysis, this whitepaper extrapolates the potential hazards and delineates robust handling protocols. The analysis draws upon safety data from closely related compounds, including 2-tert-butylaniline, 4-tert-butylaniline, the parent aniline molecule, and general principles of organo-iodine chemistry, to provide a reliable framework for risk assessment and mitigation.
Section 1: Extrapolated Hazard Identification and Classification
The hazard profile of 2-Iodo-5-tert-butylaniline is logically derived from its constituent parts: the aniline core, which is associated with acute toxicity and the potential to cause methemoglobinemia; the iodo-group, which adds to the molecule's reactivity and specific toxicological concerns; and the alkyl substituent.[1][2][3] Based on the GHS classifications of its structural analogs, the compound is anticipated to possess significant health hazards.
Anticipated GHS Hazard Classification:
| Hazard Class | GHS Category | Extrapolated Hazard Statement | Rationale from Analogs |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Aniline and its derivatives are known to be moderately toxic upon ingestion.[4][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | Dermal absorption is a significant route of exposure for anilines.[4][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. | Vapors or aerosols are likely to be toxic if inhaled.[4][5] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation. | Substituted anilines are frequently cited as skin irritants or corrosives.[2][6] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or Causes serious eye irritation. | Direct contact is expected to cause severe irritation or irreversible damage.[2][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of aniline-type compounds can irritate the respiratory tract.[2][7] |
| Special Hazard | - | May induce methemoglobinemia. | A classic toxicological effect of aniline exposure, leading to cyanosis.[1][2] |
GHS Pictograms:
| Pictogram | Hazard |
| Harmful/Irritant | |
| Corrosive | |
| Health Hazard (e.g., Carcinogen, STOT) |
Section 2: Estimated Physicochemical Properties
Precise experimental data for 2-Iodo-5-tert-butylaniline is limited. The following properties are estimated based on its chemical structure and data from the closely related analog, 2-tert-butylaniline.[1][8] These values should be used as a guideline for handling and storage.
| Property | Estimated Value | Source/Rationale |
| Molecular Formula | C₁₀H₁₄IN | From chemical structure. |
| Molecular Weight | 275.13 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a liquid or low-melting solid, possibly brown or yellow. | Analogs like 2-tert-butylaniline are brown liquids.[2] Anilines are prone to discoloration upon exposure to air and light.[9] |
| Boiling Point | >124 °C at reduced pressure | The boiling point of 2-tert-butylaniline is 123-124 °C at 17-23 hPa.[1][8] The iodo-substituent will significantly increase the boiling point. |
| Melting Point | Not readily available | 2-tert-butylaniline has a melting point of -60 °C.[8] The addition of iodine and different substitution pattern makes this value difficult to predict. |
| Density | >0.957 g/mL at 25 °C | The density of 2-tert-butylaniline is 0.957 g/mL.[8] The heavier iodine atom will increase the density. |
| Solubility | Insoluble in water; Soluble in organic solvents. | Typical for substituted anilines. |
Section 3: Laboratory Risk Assessment and Control Workflow
Working with a compound with an incomplete safety profile demands a structured risk assessment. The causality behind this workflow is to move from hazard identification to the implementation of specific, verifiable controls, ensuring a self-validating system of safety.
Caption: Risk Assessment and Control Workflow for Novel Compounds.
Section 4: Experimental Protocols for Safe Handling and Storage
Adherence to a strict protocol is paramount. The following steps are designed as a self-validating system to minimize exposure.
I. Engineering Controls & Work Area Preparation
-
Mandatory Fume Hood Use: All manipulations of 2-Iodo-5-tert-butylaniline, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[10]
-
Causality: This is the primary line of defense to prevent inhalation of potentially toxic and irritating vapors or aerosols.[9]
-
-
Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Safety Equipment Accessibility: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[10]
II. Personal Protective Equipment (PPE) Protocol
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing.[10]
-
Causality: Protects against direct contact with a substance predicted to be severely damaging to the eyes.[6]
-
-
Hand Protection: Wear nitrile gloves for incidental contact.[10] For extended handling or immersion, consult the glove manufacturer's resistance chart for substituted anilines. Double-gloving is recommended.
-
Causality: Prevents dermal absorption, a primary route of aniline toxicity, and protects against skin irritation or burns.[4]
-
-
Body Protection: Wear a flame-resistant lab coat, fully buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes.[10]
-
Causality: Protects skin from accidental splashes and contact.
-
III. Storage Protocol
-
Container: Store in a tightly sealed, clearly labeled container.[11]
-
Location: Keep in a cool, dry, and well-ventilated cabinet designated for toxic chemicals.[6][11]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[6][11]
-
Causality: Anilines can react violently or exothermically with strong oxidizers and acids.[9]
-
-
Light and Air Sensitivity: Protect from direct sunlight and air, as anilines are prone to degradation and color change.[9]
Section 5: Emergency Response Procedures
Rapid and correct response to an exposure or spill is critical.
I. Personnel Exposure
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][12]
-
Causality: To remove the individual from the toxic atmosphere and provide oxygen. Medical evaluation is crucial to monitor for delayed effects like pulmonary edema or methemoglobinemia.[13]
-
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15-20 minutes.[3][13] Seek medical attention.
-
Causality: Thorough washing is essential to remove the chemical and mitigate local corrosive effects while minimizing systemic absorption.
-
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Causality: Immediate and prolonged irrigation is the most effective way to prevent permanent eye damage.
-
-
Ingestion: Do NOT induce vomiting.[6] Have the conscious person rinse their mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.
-
Causality: The compound is likely corrosive; inducing vomiting can cause secondary damage to the esophagus.[6]
-
II. Spill Management Protocol (Small, Laboratory Scale)
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.
-
Ventilate: Ensure the spill is contained within a fume hood or that the area is well-ventilated.
-
Don PPE: Before cleanup, don the appropriate PPE as described in Section 4, including double gloves and respiratory protection if necessary.
-
Absorb and Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[10] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material into a heavy-duty plastic bag or a sealable container.[10]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Label the waste container clearly and dispose of it according to institutional and local hazardous waste regulations.
References
- PPG. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). 4-tert-Butylaniline - SAFETY DATA SHEET.
- Covestro Solution Center. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). Polyethylene glycol monooleyl ether - SAFETY DATA SHEET.
- Fisher Scientific. (2025). 3-tert-Butylaniline - SAFETY DATA SHEET.
- ChemicalBook. (2025). 2-tert-Butylaniline - Safety Data Sheet.
- Rutgers University. (n.d.). Aniline - Standard Operating Procedure.
- Santa Cruz Biotechnology. (n.d.). tert-Butylamine - Safety Data Sheet.
- TCI Chemicals. (2025). 2-Butylaniline - SAFETY DATA SHEET.
- National Institutes of Health (NIH), PubChem. (n.d.). 2-tert-Butylaniline.
- Sigma-Aldrich. (n.d.). 2,5-Di-tert-butylaniline 99.
- Sigma-Aldrich. (2025). 2,4,6-Tri-tert-butylaniline - SAFETY DATA SHEET.
- Jotun. (2018). Safety Data Sheet.
- CLEAPSS Science. (n.d.). Student safety sheets 56 Iodine.
- New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
- Fisher Scientific. (2025). N-Boc-L-alpha-phenylglycinol - SAFETY DATA SHEET.
- Massachusetts Institute of Technology (MIT). (n.d.). SAFETY in the M.I.T. Undergraduate Chemistry Laboratories.
- Flinn Scientific. (n.d.). Iodine Solution - Safety Data Sheet.
- Washington State University. (n.d.). Aniline - Standard Operating Procedure.
- National Center for Biotechnology Information (NCBI). (n.d.). Aniline Acute Exposure Guideline Levels.
- The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures.
- Wikipedia. (n.d.). tert-Butylamine.
- Kao Chemicals. (2021). Material Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- Flinn Scientific. (2016). Iodine SDS (Safety Data Sheet).
- Sigma-Aldrich. (n.d.). 2-tert-Butylaniline 98%.
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- 1. 2-tert-Butylaniline - Safety Data Sheet [chemicalbook.com]
- 2. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. science.cleapss.org.uk [science.cleapss.org.uk]
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- 13. nj.gov [nj.gov]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Iodo-5-tert-butylaniline
Introduction: The Strategic Importance of the Sonogashira Coupling in Medicinal Chemistry and Materials Science
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful cross-coupling reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a mild base, has become indispensable in the synthesis of complex molecules.[2] Its broad functional group tolerance and generally mild reaction conditions have cemented its role in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[1][2]
The substrate at the heart of this guide, 2-iodo-5-tert-butylaniline, is a particularly valuable building block. The electron-donating nature of the aniline and the steric bulk of the tert-butyl group introduce specific electronic and steric considerations into the reaction design. The resulting 2-alkynyl-5-tert-butylaniline products are versatile intermediates, primed for further elaboration into a variety of heterocyclic scaffolds, such as indoles and quinolines, which are prevalent in biologically active compounds.[3]
This document provides detailed protocols and expert insights for performing the Sonogashira coupling with 2-iodo-5-tert-butylaniline, catering to researchers, scientists, and drug development professionals. We will delve into both traditional palladium/copper-catalyzed systems and explore modern, copper-free alternatives, explaining the rationale behind the choice of reagents and reaction parameters to ensure robust and reproducible outcomes.
Mechanistic Overview: A Tale of Two Catalytic Cycles
The efficacy of the Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] A foundational understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The process is initiated by the reaction of a copper(I) salt with the terminal alkyne in the presence of a base, typically an amine, to form a copper(I) acetylide.[4] This activated alkyne species is then poised to enter the palladium catalytic cycle. The palladium cycle commences with the oxidative addition of the aryl iodide (2-iodo-5-tert-butylaniline) to a palladium(0) complex. The subsequent key step is transmetalation, where the copper acetylide transfers its alkynyl group to the palladium center. Finally, reductive elimination from the palladium complex yields the desired alkynyl aniline product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Figure 1: Simplified representation of the Sonogashira coupling catalytic cycles.
Experimental Protocols
Herein, we present two robust protocols for the Sonogashira coupling of 2-iodo-5-tert-butylaniline with terminal alkynes. Protocol A outlines a classic palladium/copper co-catalyzed approach, while Protocol B describes a palladium-free method, which can be advantageous in contexts where copper contamination is a concern.
Protocol A: Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol is a standard and highly reliable method for the Sonogashira coupling of electron-rich aryl iodides. The use of a copper(I) co-catalyst generally allows for milder reaction conditions and faster reaction times.
Materials:
-
2-Iodo-5-tert-butylaniline
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Experimental Workflow:
Figure 2: Workflow for the Pd/Cu co-catalyzed Sonogashira coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-5-tert-butylaniline (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Solvent and Reagent Addition: Add anhydrous THF (or DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-iodo-5-tert-butylaniline. Add triethylamine (2.0 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive alkynes, gentle heating (e.g., 40-60 °C) may be required.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2 | 4 | TEA (2.0) | THF | 25 | 4 | >95 |
| 2 | 1-Hexyne | 2 | 4 | TEA (2.0) | THF | 25 | 6 | >95 |
| 3 | Trimethylsilylacetylene | 2 | 4 | DIPEA (2.0) | DMF | 40 | 8 | >90 |
Protocol B: Palladium-Free Copper-Catalyzed Sonogashira Coupling
Recent advancements have led to the development of palladium-free Sonogashira protocols, which are both cost-effective and environmentally benign.[5] This protocol utilizes a copper(I) catalyst system for the coupling of o-iodoanilines.[5]
Materials:
-
2-Iodo-5-tert-butylaniline
-
Terminal alkyne
-
Bis(triphenylphosphine)copper(I) tetrahydroborate [(PPh₃)₂CuBH₄]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol
-
Standard laboratory glassware
Experimental Workflow:
Figure 3: Workflow for the palladium-free copper-catalyzed Sonogashira coupling.
Step-by-Step Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine 2-iodo-5-tert-butylaniline (1.0 equiv.), the terminal alkyne (1.2 equiv.), bis(triphenylphosphine)copper(I) tetrahydroborate (0.05 equiv.), and DBU (2.0 equiv.) in ethanol.[5]
-
Reaction: Heat the reaction mixture to 120 °C and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC.[5]
-
Workup: After cooling to room temperature, pour the mixture into ethyl acetate and wash with brine and water.[6]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[6]
Quantitative Data Summary (Based on similar o-iodoanilines): [5]
| Entry | Terminal Alkyne | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 5 | DBU (2.0) | Ethanol | 120 | 12 | up to 99 |
| 2 | 4-Ethynyltoluene | 5 | DBU (2.0) | Ethanol | 120 | 12 | up to 98 |
| 3 | 1-Heptyne | 5 | DBU (2.0) | Ethanol | 120 | 24 | up to 95 |
Troubleshooting and Field-Proven Insights
-
Reaction Stalling: If the reaction stalls, this could be due to the deactivation of the palladium catalyst. The addition of a fresh portion of the palladium catalyst may restart the reaction. In some cases, the presence of oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling); ensuring the reaction is performed under strictly anaerobic conditions can mitigate this.
-
Low Yields with Electron-Rich Anilines: While 2-iodo-5-tert-butylaniline is activated by the electron-donating groups, highly electron-rich anilines can sometimes coordinate to the palladium center and inhibit catalysis. The use of bulky phosphine ligands can often overcome this issue.
-
Purification Challenges: The aniline products can be prone to oxidation. It is advisable to perform purification steps promptly and store the final products under an inert atmosphere.
-
Choice of Base: The amine base not only neutralizes the HI formed during the reaction but also facilitates the formation of the copper acetylide.[4] Triethylamine is a common choice, but for more sensitive substrates, a bulkier, non-nucleophilic base like DIPEA may be preferable.
-
Solvent Selection: THF is a good general-purpose solvent for Sonogashira couplings. For less soluble starting materials or when higher temperatures are required, DMF can be an effective alternative.
Conclusion
The Sonogashira coupling of 2-iodo-5-tert-butylaniline is a robust and versatile transformation for the synthesis of valuable alkynyl aniline intermediates. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and purity. The protocols provided herein offer a solid foundation for the successful implementation of this important reaction in both academic and industrial settings. The choice between a traditional palladium/copper system and a modern palladium-free approach will depend on the specific requirements of the synthesis, including cost, purity specifications, and environmental considerations.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
-
Chen, X., & Zhou, X.-Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 55(08), 1213-1220. Retrieved from [Link]
-
A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. (n.d.). Retrieved from [Link]
-
Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Sonogashira coupling. (2019, January 7). YouTube. Retrieved from [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2016). 2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. Advanced Synthesis & Catalysis, 358(10), 1507-1549. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 6. rsc.org [rsc.org]
Application Note: 2-Iodo-5-tert-butylaniline as a Divergent Scaffold for Ivacaftor Analog Libraries
This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of CFTR modulators. It details the utilization of 2-Iodo-5-tert-butylaniline as a high-value "Divergent Intermediate" for generating Ivacaftor (VX-770) analogs.
Abstract & Strategic Value
The clinical success of Ivacaftor (Kalydeco®) has validated the N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxoquinoline-3-carboxamide scaffold as a critical pharmacophore for Cystic Fibrosis treatment. However, the native aniline component (5-amino-2,4-di-tert-butylphenol) is electronically rich and susceptible to rapid oxidative metabolism.
2-Iodo-5-tert-butylaniline serves as a superior "Divergent Scaffold" for Structure-Activity Relationship (SAR) exploration. Unlike the final Ivacaftor aniline, this iodinated intermediate contains an ortho-iodine handle . This allows researchers to:
-
Couple First, Diversify Later: Attach the quinoline core first, then use the iodine handle to install diverse functionality (e.g., aryl, heteroaryl, or solubilizing groups) at the late stage.
-
Access Novel Chemical Space: Bypass the steric limitations of the bis-tert-butyl system to explore bioisosteres that improve metabolic stability.
Chemical Properties & Safety Profile[1][2]
| Property | Specification |
| Chemical Name | 2-Iodo-5-tert-butylaniline (or 5-(tert-butyl)-2-iodoaniline) |
| CAS Number | 2998-29-0 (Generic Ref) / 1160573-98-7 (Specific Isomer) |
| Molecular Formula | C₁₀H₁₄IN |
| Molecular Weight | 275.13 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Handling Hazard | Irritant (Skin/Eye). Light Sensitive (Store in Amber Vials). |
Synthetic Pathway & Logic
The synthesis utilizes a "Common Intermediate" strategy. Instead of synthesizing a unique aniline for every analog, we use the iodinated scaffold to couple with the Quinoline Carboxylic Acid, creating a stable Iodo-Precursor . This precursor is then split into parallel reactions to generate the final library.
Pathway Visualization (Graphviz)
Caption: Divergent synthesis workflow converting 3-tert-butylaniline into a library of Ivacaftor analogs via the Iodo-Intermediate.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Iodo-5-tert-butylaniline
Objective: To install the iodine atom ortho to the amine while avoiding the sterically crowded position adjacent to the tert-butyl group.
Mechanism: The amino group directs ortho/para. The tert-butyl group directs ortho/para. Position 6 (ortho to NH₂, para to t-Bu) is sterically favored over Position 4 (para to NH₂, ortho to t-Bu).
Materials:
-
3-tert-Butylaniline (1.0 eq)
-
Iodine (I₂) (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Dichloromethane (DCM) / Water (1:1 mixture)
Step-by-Step:
-
Dissolution : In a round-bottom flask, dissolve 3-tert-butylaniline (10 mmol) in DCM (25 mL). Add Water (25 mL) and solid NaHCO₃ (15 mmol).
-
Addition : Cool the biphasic mixture to 0°C. Add powdered Iodine (10.5 mmol) portion-wise over 30 minutes. Note: Slow addition controls the exotherm and improves regioselectivity.
-
Reaction : Allow the mixture to warm to room temperature (RT) and stir vigorously for 4 hours. The organic layer will turn deep violet/brown initially, then fade as iodine is consumed.
-
Quench : Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (10 mL) to quench unreacted iodine. Stir until the organic layer is pale yellow.
-
Extraction : Separate the organic layer. Extract the aqueous layer once with DCM (20 mL). Combine organics, dry over MgSO₄, and concentrate.
-
Purification : The crude residue contains a mixture of isomers (Target: 2-Iodo vs. Byproduct: 4-Iodo). Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
-
Validation: The target 2-iodo isomer (less polar) typically elutes first due to internal H-bonding potential or steric shielding.
-
Yield Target : 65-75%.
-
Protocol B: Amide Coupling (Formation of the Common Intermediate)
Objective: Link the aniline scaffold to the Ivacaftor Quinoline Core.
Materials:
-
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) [Commercially available or synthesized via Grohe-Heberies method]
-
2-Iodo-5-tert-butylaniline (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (Dry)
Step-by-Step:
-
Activation : Dissolve the Quinoline acid (5 mmol) and HATU (6 mmol) in DMF (15 mL). Add DIPEA (15 mmol) and stir at RT for 15 minutes to form the active ester.
-
Coupling : Add 2-Iodo-5-tert-butylaniline (5.5 mmol) in one portion.
-
Heating : Heat the reaction to 60°C for 12 hours. Note: The ortho-iodine creates steric hindrance; mild heating ensures completion.
-
Workup : Pour the reaction mixture into ice-water (100 mL). The product should precipitate.
-
Isolation : Filter the solid, wash with water and diethyl ether. Dry under vacuum.[1]
-
Yield Target : >80%.
-
QC : confirm LC-MS (M+1 peak).
-
Protocol C: Divergent Suzuki Coupling (Analog Generation)
Objective: Replace the Iodine with diverse aryl/alkyl groups.
Materials:
-
Iodo-Precursor (from Protocol B) (1.0 eq)[2]
-
Boronic Acid/Ester (R-B(OH)₂) (1.5 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
K₂CO₃ (2.0 M aqueous, 3.0 eq)
-
Dioxane
Step-by-Step:
-
Assembly : In a microwave vial, combine the Iodo-Precursor (0.2 mmol), Boronic Acid (0.3 mmol), and Pd catalyst (0.01 mmol).
-
Solvent : Add Dioxane (2 mL) and K₂CO₃ solution (0.3 mL). Degas with Nitrogen for 2 minutes.
-
Reaction : Heat at 100°C for 2-4 hours (or Microwave at 110°C for 30 min).
-
Purification : Filter through Celite, concentrate, and purify via Prep-HPLC.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Prot A) | Temperature too high during I₂ addition. | Keep reaction at 0°C strictly during addition. Use N-iodosuccinimide (NIS) for milder conditions. |
| Incomplete Coupling (Prot B) | Steric clash from Ortho-Iodine. | Switch coupling agent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, reflux. |
| De-iodination (Prot C) | Overheating or active hydride species. | Reduce temperature; ensure anhydrous conditions if using hydride-sensitive catalysts. |
References
-
Ivacaftor Synthesis & Intermediates : Process for the preparation of Ivacaftor and its intermediates.[3][4][5] WO2014125506A2. (2014).
-
Aniline Iodination Protocol : Brewster, R. Q. p-Iodoaniline. Org. Synth. 1931, 11, 62. (Adapted for ortho-selectivity).
-
Quinoline Coupling Methodology : Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives. RSC Adv., 2023.
-
CFTR Modulator SAR : Structure-activity relationship of aniline analogues. ResearchGate.[6]
-
Commercial Availability : 5-(tert-Butyl)-2-iodoaniline (CAS 1160573-98-7).[7] ChemScene Product Data.
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Application Note: Strategic Ligand Selection for Palladium-Catalyzed Cross-Coupling of 2-Iodo-5-tert-butylaniline
Abstract
2-Iodo-5-tert-butylaniline is a sterically hindered and electronically distinct building block crucial for synthesizing a range of high-value molecules in pharmaceuticals and materials science. The successful functionalization of this substrate via palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling)—is critically dependent on the rational selection of the ancillary ligand. This guide provides a comprehensive framework for choosing the optimal phosphine ligand by examining the interplay between ligand properties (sterics, electronics, bite angle) and reaction mechanism. We present field-proven protocols, mechanistic insights, and a troubleshooting guide to empower researchers to achieve high-yield, selective, and reproducible outcomes.
Introduction: The Challenge of a Multifunctional Substrate
2-Iodo-5-tert-butylaniline presents a unique synthetic challenge. The aryl iodide offers a reactive site for oxidative addition to a Pd(0) center, a key step in cross-coupling.[1][2] However, the presence of a primary aniline group introduces complexity. The aniline can act as a competing nucleophile or a coordinating agent to the palladium catalyst, potentially leading to undesired side reactions or catalyst inhibition. Furthermore, the bulky tert-butyl group imposes significant steric hindrance around the reactive center.
Consequently, the choice of ligand is not merely an optimization step but a fundamental decision that dictates the reaction's success. An appropriate ligand must:
-
Stabilize the active Pd(0) catalytic species.[3]
-
Promote the selective oxidative addition at the C-I bond.[4][5]
-
Facilitate the subsequent transmetalation (Suzuki) or amine coordination (Buchwald-Hartwig) step.
-
Accelerate the final reductive elimination step to release the product and regenerate the catalyst.[5]
This application note dissects the ligand selection process for both C-C and C-N bond formations, providing a logical workflow and actionable protocols.
Ligand Selection Workflow
The initial decision in ligand selection is dictated by the desired bond formation. The choice between a Suzuki-Miyaura and a Buchwald-Hartwig reaction immediately narrows the field of suitable ligands.
Figure 1: Decision workflow for ligand selection.
Part A: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[6] For a substrate like 2-iodo-5-tert-butylaniline, the key is to use a ligand that favors the productive catalytic cycle over catalyst inhibition by the aniline moiety.
Mechanistic Considerations & Ligand Role
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7] Bulky, electron-rich dialkylbiaryl phosphine ligands are exceptionally effective for this transformation.[5]
-
Electron-richness accelerates the initial oxidative addition of the aryl iodide to the Pd(0) center.[4][5]
-
Steric bulk promotes the formation of monoligated Pd(0) species (L-Pd), which are highly reactive, and facilitates the final reductive elimination step, which is often rate-limiting.[5]
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Recommended Ligands for Suzuki-Miyaura Coupling
For sterically hindered anilines, the Buchwald dialkylbiaryl phosphine ligands are the gold standard.[5][8]
| Ligand | Structure | Key Features & Rationale |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent generality and high reactivity. The methoxy groups enhance electron density, while the cyclohexyl groups provide significant bulk, accelerating reductive elimination. Highly effective for hindered substrates.[5][9] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Even greater steric bulk than SPhos due to the isopropyl groups. It is a highly universal ligand for Suzuki reactions, particularly with hindered aryl substrates.[5][8][10] |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | A bidentate ligand with a large "natural bite angle" (P-Pd-P angle) of ~108°.[11] This geometry can prevent catalyst deactivation and is beneficial for promoting reductive elimination.[12][13] |
Protocol A: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
2-Iodo-5-tert-butylaniline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
SPhos (0.02 equiv, 2 mol%)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv, 1 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-iodo-5-tert-butylaniline, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene:water, e.g., 5 mL toluene and 0.5 mL water per 1 mmol of substrate) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part B: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base, forming a new C-N bond.[14][15][16] This reaction is paramount for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.
Mechanistic Considerations & Ligand Role
The catalytic cycle shares similarities with the Suzuki reaction but involves coordination of the amine nucleophile and a crucial deprotonation step.[17] The choice of ligand is vital to facilitate the C-N reductive elimination, which is often challenging.
-
Steric Hindrance: Extremely bulky monophosphine ligands are required to create a coordinatively unsaturated palladium center that promotes amine binding and subsequent reductive elimination.[17]
-
Ligand Architecture: The biaryl scaffold of ligands like BrettPhos and RuPhos positions the bulky phosphine in a way that creates a "pocket" around the metal center, sterically encouraging the C-N bond-forming step.[18][19]
Figure 3: Simplified Buchwald-Hartwig amination cycle.
Recommended Ligands for Buchwald-Hartwig Amination
For coupling with various amines, highly specialized and sterically demanding Buchwald ligands are necessary. The choice can depend on the nature of the amine coupling partner.[20]
| Ligand | Structure | Key Features & Rationale |
| BrettPhos | (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) | Extremely bulky and electron-rich. The ortho-methoxy group on the bottom ring is thought to play a key role in stabilizing the active catalyst. It is particularly effective for coupling primary amines.[18][19][21] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly active ligand, often showing complementary reactivity to BrettPhos. It is known to be very effective for coupling secondary amines and some challenging primary amines.[19] |
| GPhos Precatalysts | (e.g., BrettPhos Palladacycle) | These are air-stable Pd(II) precatalysts that rapidly form the active Pd(0) species under basic conditions.[20] They offer convenience, reproducibility, and high activity, avoiding the need to handle separate Pd sources and ligands. |
Protocol B: Buchwald-Hartwig Amination with Morpholine
Materials:
-
2-Iodo-5-tert-butylaniline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
BrettPhos Palladacycle (G3-BrettPhos) (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or 1,4-Dioxane (Anhydrous)
Procedure:
-
Glovebox Recommended: Due to the air and moisture sensitivity of the base and catalyst, it is best to set up this reaction in a glovebox.
-
Reagent Addition: To an oven-dried vial, add 2-iodo-5-tert-butylaniline, NaOtBu, and the BrettPhos Palladacycle.
-
Solvent and Amine: Add anhydrous toluene, followed by the morpholine via syringe.
-
Reaction: Seal the vial tightly and heat to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions are often complete in 2-8 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. Below are common issues and potential solutions related to ligand selection.[22]
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Catalyst Inactivity: The chosen ligand may not be suitable for the specific substrate combination. 2. Catalyst Decomposition: Formation of palladium black indicates the ligand is not robust enough to stabilize the Pd(0) species. | 1. Switch Ligand: For Suzuki, if SPhos fails, try XPhos for more steric bulk. For Buchwald-Hartwig, if BrettPhos is slow, try RuPhos as it can have different kinetics.[18][19] 2. Use a Precatalyst: Palladacycle precatalysts often offer greater stability and ensure efficient generation of the active catalyst. |
| Protodehalogenation (C-I bond replaced by C-H) | 1. Unfavorable Reductive Elimination: The final step is too slow, allowing side reactions to occur. 2. Water Source: Presence of excess water can lead to this side reaction. | 1. Increase Ligand Bulk: Use a bulkier ligand (e.g., XPhos over SPhos) to accelerate reductive elimination.[5] 2. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. |
| Homocoupling of Boronic Acid (Suzuki) | 1. Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow. | 1. Change Base/Solvent System: Ensure the base (e.g., K₃PO₄) is finely powdered and consider solvent mixtures that aid solubility. 2. Switch Ligand: A more electron-rich ligand can sometimes improve the rate of transmetalation. |
| Side Reaction at Aniline N-H | 1. Competing Nucleophilicity: The aniline of the substrate itself is reacting. | 1. Protect the Aniline: If feasible, protect the aniline group (e.g., as a Boc-carbamate) before the coupling reaction and deprotect afterward. 2. Use a Highly Selective Ligand: Ligands like BrettPhos are designed to be highly selective for intermolecular C-N coupling.[21] |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. Retrieved from [Link]
-
Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
van der Veen, L. A., et al. (2000). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research. Retrieved from [Link]
-
Leclair, L., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Retrieved from [Link]
-
Humphrey, J. M., et al. (2009). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Casey, C. P., et al. (2002). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Controlled Radical Polymerization. Retrieved from [Link]
-
Wikipedia. (n.d.). Xantphos. Retrieved from [Link]
-
National Institutes of Health. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Retrieved from [Link]
-
ProQuest. (2023). TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES. Retrieved from [Link]
-
PubMed. (2000). Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. Retrieved from [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Macmillan Group. (n.d.). Why C–N and C–O Couplings? Princeton University. Retrieved from [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
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- 3. nbinno.com [nbinno.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Xantphos - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
- 22. fiveable.me [fiveable.me]
Technical Application Note: Regioselective Synthesis of 2-Iodo-5-tert-butylaniline
This Application Note provides a comprehensive technical guide for the preparation of 2-Iodo-5-tert-butylaniline from 3-tert-butylaniline . The protocol leverages the steric directing effects of the tert-butyl group to achieve regioselective iodination at the ortho-position relative to the amine (C6 of the original ring), avoiding the typically favored para-position which is sterically hindered in this substrate.
Abstract & Strategic Overview
The synthesis of 2-Iodo-5-tert-butylaniline presents a classic challenge in electrophilic aromatic substitution: balancing electronic activation with steric control. While the amino group (
In unsubstituted aniline, iodination occurs preferentially at the para-position (C4). However, in 3-tert-butylaniline , the C4 position is flanked by the bulky tert-butyl group, creating a "steric wall" that disfavors attack. Consequently, the reaction is directed toward the C6 position—ortho to the amine and para to the tert-butyl group—yielding the desired 2-iodo-5-tert-butylaniline as the major product.
This protocol utilizes a mild, scalable iodination system using elemental iodine (
Reaction Scheme & Regioselectivity Logic
Caption: Regioselective logic flow showing the steric blocking of the C4 position by the tert-butyl group, directing iodination to C6.
Experimental Protocol
Method A: Iodine/NaHCO₃ (Green & Scalable)
This method is preferred for gram-scale synthesis due to its mild conditions, use of inexpensive reagents, and ease of workup.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 3-tert-butylaniline | 149.24 | 1.0 | Substrate |
| Iodine ( | 253.81 | 1.05 | Electrophile Source |
| Sodium Bicarbonate ( | 84.01 | 2.5 | Acid Scavenger |
| Dichloromethane (DCM) | - | 10 V | Solvent (Organic) |
| Water | - | 10 V | Solvent (Aqueous) |
| Sodium Thiosulfate ( | - | - | Quenching Agent |
Step-by-Step Procedure
-
Preparation :
-
Equip a round-bottom flask with a magnetic stir bar and an addition funnel.
-
Dissolve 3-tert-butylaniline (1.0 equiv) in Dichloromethane (DCM) (10 mL per gram of substrate).
-
Add Water (10 mL per gram) to the flask to create a biphasic mixture.
-
Add Sodium Bicarbonate (
, 2.5 equiv) in one portion. The solid may not fully dissolve immediately.
-
-
Iodination :
-
Cool the reaction mixture to 0–5 °C using an ice bath.
-
Prepare a solution of Iodine (
, 1.05 equiv) in a minimal amount of DCM or add solid portion-wise over 30 minutes. -
Note: Slow addition controls the exotherm and minimizes di-iodination side products.
-
Allow the mixture to warm to Room Temperature (20–25 °C) and stir vigorously for 2–4 hours.
-
Monitoring : Check reaction progress via TLC (Hexanes/EtOAc 4:1) or HPLC. The starting material should be consumed, and a new less polar spot (the iodide) should appear.
-
-
Workup :
-
Quench the reaction by adding a saturated aqueous solution of Sodium Thiosulfate (
) slowly until the dark violet color of excess iodine fades to a pale yellow/colorless biphasic mixture. -
Transfer to a separatory funnel.[2] Separate the organic (DCM) layer.
-
Extract the aqueous layer once with fresh DCM.
-
Combine organic layers and wash with Brine (saturated NaCl).
-
Dry over anhydrous Sodium Sulfate (
) or Magnesium Sulfate ( ). -
Filter and concentrate under reduced pressure (Rotavap) to yield the crude dark oil/solid.
-
-
Purification :
-
Recrystallization : The crude product can often be recrystallized from hot Hexanes or a Hexanes/Ethyl Acetate mixture if it is a solid.
-
Column Chromatography : If necessary, purify via silica gel chromatography eluting with a gradient of 0%
10% Ethyl Acetate in Hexanes.-
Target Fraction: 2-Iodo-5-tert-butylaniline (elutes before the 4-iodo isomer if present).
-
-
Characterization & Validation
To confirm the identity and regiochemistry of the product, analyze the
Expected NMR Data (CDCl , 400 MHz)
| Proton Position | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H-3 (Ortho to I) | ~7.60 ppm | Doublet (d) | Adjacent to H-4; deshielded by Iodine. | |
| H-4 (Meta to I) | ~6.80 ppm | Doublet of Doublets (dd) | Ortho to H-3, Meta to H-6. | |
| H-6 (Ortho to | ~6.75 ppm | Doublet (d) | Isolated by substituents; Meta coupling only. | |
| ~4.00 ppm | Broad Singlet | - | Exchangeable amine protons. | |
| t-Butyl | ~1.25 ppm | Singlet (9H) | - | Characteristic t-butyl group. |
Interpretation :
-
The presence of a large ortho-coupling (8 Hz) between two protons (H3 and H4) and a small meta-coupling (2 Hz) for the third proton (H6) confirms the 1,2,4-substitution pattern of the ring protons (which corresponds to the 1,2,5-substitution of the functional groups).
-
If the product were the para-isomer (4-iodo-3-tert-butylaniline), the protons would be H2 (isolated, s), H5 (d), and H6 (d), showing a different pattern (two doublets and one singlet).
Discussion: Mechanism & Selectivity
The regioselectivity of this reaction is governed by the interplay of electronic activation and steric hindrance.
-
Electronic Activation : The amino group (
) is a powerful electron-donating group (EDG) that activates the ortho (2, 6) and para (4) positions. The tert-butyl group is a weak EDG. -
Steric Blocking :
-
Position 2 : Flanked by
and . Severely Hindered. -
Position 4 : Flanked by
and . Hindered. The bulky tert-butyl group effectively blocks the approach of the large electrophile (iodine complex). -
Position 6 : Flanked by
and . Accessible.
-
-
Result : The reaction funnels to Position 6. Upon IUPAC renumbering of the product (giving the amine priority 1 and the lowest locants to substituents), the 6-iodo-3-tert-butylaniline structure becomes 2-iodo-5-tert-butylaniline .
Troubleshooting
-
Low Yield : Ensure the iodine is finely powdered or predissolved to prevent encapsulation. Check pH; if too acidic (due to HI byproduct), the amine becomes protonated (deactivating the ring).
maintains the optimal pH. -
Over-iodination : Do not exceed 1.05 equivalents of Iodine. Keep the temperature at 0°C during addition.
-
Polymorphism : The product may form an oil initially. Scratching the flask or seeding with a crystal can induce solidification.
References
-
General Iodination of Anilines
-
Gautier, A., & Cisnetti, F. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. Link
- Demonstrates the efficacy of the system for sterically modified anilines.
-
-
Steric Control in Electrophilic Substitution
-
Synthesis of tert-Butyl Anilines
-
Prince, C. E., & Turlington, M. (2018). Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor. The Chemical Educator, 23, 124–128. Link
- Provides context on the reactivity and steric directing effects of tert-butyl anilines.
-
Sources
Troubleshooting & Optimization
Preventing deiodination of 2-Iodo-5-tert-butylaniline during reaction
Welcome to the technical support center for 2-Iodo-5-tert-butylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile reagent, with a particular focus on preventing unwanted deiodination during synthetic reactions.
Introduction
2-Iodo-5-tert-butylaniline is a valuable building block in organic synthesis, prized for its utility in forming carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. However, the inherent reactivity of the carbon-iodine bond, particularly in an electron-rich aromatic system, presents a significant challenge: the propensity for deiodination. This side reaction, where the iodine atom is replaced by a hydrogen atom, leads to the formation of 3-tert-butylaniline, a common and often difficult-to-remove impurity that can significantly lower the yield of the desired product. This guide provides an in-depth analysis of the causes of deiodination and offers practical, field-proven strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with 2-Iodo-5-tert-butylaniline?
A1: Deiodination is a reductive process where the iodine substituent on the aromatic ring is replaced by a hydrogen atom. For 2-Iodo-5-tert-butylaniline, this results in the formation of 3-tert-butylaniline. This is a significant issue because it consumes the starting material, reduces the yield of the desired product, and introduces a byproduct that can be challenging to separate due to similar physical properties. The electron-donating nature of the amino and tert-butyl groups on the aniline ring makes the C-I bond more susceptible to cleavage.
Q2: What are the primary causes of deiodination during a cross-coupling reaction?
A2: The primary cause of deiodination in palladium-catalyzed cross-coupling reactions is the formation of palladium-hydride (Pd-H) species.[1][2] These highly reactive intermediates can be generated through several pathways, including the reaction of the palladium catalyst with bases, solvents (especially alcohols), or trace amounts of water.[1] The Pd-H species can then react with the aryl iodide in a process called hydrodehalogenation, leading to the deiodinated byproduct.
Q3: Are certain types of cross-coupling reactions more prone to deiodination?
A3: While deiodination can occur in various cross-coupling reactions, it is a known side reaction in Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The specific conditions of each reaction, such as the choice of base, solvent, and temperature, play a crucial role in the extent of deiodination. Generally, reactions that require harsh conditions (high temperatures, strong bases) are more susceptible.
Q4: How does the choice of catalyst and ligand affect deiodination?
A4: The catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands can stabilize the palladium center and promote the desired cross-coupling pathway over the reductive deiodination pathway.[3] These ligands can accelerate the rate of reductive elimination of the desired product, thereby minimizing the lifetime of intermediates that could lead to deiodination. Conversely, less sterically hindered or electron-poor ligands may not provide sufficient stabilization, leading to a higher propensity for side reactions.
Q5: Can the reaction solvent influence the extent of deiodination?
A5: Absolutely. Protic solvents, such as alcohols, can be a source of hydrides, leading to the formation of Pd-H species and subsequent deiodination. Aprotic solvents like toluene, dioxane, or THF are generally preferred. However, even in aprotic solvents, trace amounts of water can contribute to this side reaction. Therefore, using anhydrous solvents is highly recommended.
Troubleshooting Guide: Minimizing Deiodination of 2-Iodo-5-tert-butylaniline
Unwanted deiodination can be a frustrating obstacle. This troubleshooting guide provides a systematic approach to identifying the root cause and implementing effective solutions.
Diagram: Troubleshooting Workflow for Deiodination
Caption: A step-by-step workflow for troubleshooting deiodination.
Detailed Troubleshooting Steps
-
Verify Reagent Quality and Purity:
-
2-Iodo-5-tert-butylaniline: Ensure the starting material is of high purity and has been stored properly to avoid degradation. Older batches may contain impurities that can interfere with the reaction.
-
Solvents: Use anhydrous solvents. Moisture can be a source of protons that contribute to the formation of Pd-H species.
-
Gases: Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst decomposition and side reactions.
-
-
Optimize Base Selection:
-
Strong bases, especially alkoxides like sodium tert-butoxide, can promote the formation of palladium-hydride species.
-
Recommendation: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices that can minimize deiodination.[4]
-
-
Screen Ligands:
-
The choice of ligand is paramount. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, outcompeting the deiodination pathway.
-
Recommendation: Employ ligands such as SPhos, XPhos, or other Buchwald-type ligands. These have been shown to be effective in suppressing reductive dehalogenation. Increasing the ligand-to-palladium ratio can also be beneficial.
-
-
Evaluate Solvent System:
-
As mentioned, protic solvents should be avoided.
-
Recommendation: Use anhydrous aprotic solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF). The choice of solvent can also affect the solubility of the base and other reagents, so some screening may be necessary.
-
-
Adjust Reaction Temperature:
-
Higher temperatures can accelerate the rate of deiodination.
-
Recommendation: Attempt the reaction at a lower temperature. Even a modest reduction of 10-20 °C can significantly suppress the side reaction without overly compromising the rate of the desired transformation.
-
-
Consider Additives:
-
In some cases, the addition of specific agents can help mitigate deiodination.
-
Recommendation: The use of radical scavengers, such as butylated hydroxytoluene (BHT), can sometimes be effective if a radical-based deiodination pathway is suspected.
-
Data Summary: Influence of Reaction Parameters on Deiodination
| Parameter | Recommendation for Minimizing Deiodination | Rationale |
| Base | Weak, non-nucleophilic inorganic bases (e.g., Cs₂CO₃, K₃PO₄) | Reduces the formation of Pd-H species.[4] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Promotes faster reductive elimination of the desired product.[3] |
| Solvent | Anhydrous aprotic solvents (e.g., Toluene, Dioxane) | Minimizes the source of protons for Pd-H formation. |
| Temperature | Lowest effective temperature | Deiodination is often more sensitive to temperature increases than the desired coupling. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-induced catalyst degradation and side reactions.[5] |
Mechanistic Insight into Deiodination
The primary pathway for deiodination in palladium-catalyzed cross-coupling reactions is hydrodehalogenation, which is initiated by the formation of a palladium-hydride species.
Diagram: Proposed Mechanism of Deiodination
Caption: The catalytic cycle of hydrodehalogenation leading to deiodination.
The catalytic cycle for the desired cross-coupling reaction competes with this deiodination pathway. By carefully selecting the reaction conditions as outlined in the troubleshooting guide, the rate of the desired reaction can be enhanced relative to the rate of deiodination, leading to a higher yield of the desired product.
Experimental Protocol: General Procedure for Suzuki Coupling with Minimized Deiodination
This protocol provides a starting point for a Suzuki coupling reaction with 2-Iodo-5-tert-butylaniline, incorporating best practices to suppress deiodination.
Materials:
-
2-Iodo-5-tert-butylaniline
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel, add 2-Iodo-5-tert-butylaniline (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 equiv) and SPhos (0.02 equiv) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining anhydrous toluene and a small amount of degassed water (e.g., toluene/water 10:1 v/v).
-
-
Degassing:
-
Seal the reaction vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Note: This is a general procedure and may require optimization for specific substrates.
References
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]
- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Tech Support.
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Dakhel, A. J. (2018). Ni-Catalyzed Reductive Coupling of Electron-Rich Aryl Iodides with Tertiary Alkyl Halides. PubMed. [Link]
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2018). Table 3 Effect of various bases in the Buchwald coupling reaction a. [Link]
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-Iodo-5-tert-butylaniline
Executive Summary
You are attempting to couple 2-Iodo-5-tert-butylaniline . This substrate presents a classic "Ortho-Effect" challenge in palladium catalysis. While the iodine at the C2 position is highly reactive toward oxidative addition, the adjacent free primary amine (-NH₂) creates two critical failure modes: Catalyst Poisoning (via coordination to Pd) and Competitive N-Arylation (Buchwald-Hartwig coupling).
This guide provides a self-validating protocol designed to suppress amine interference without requiring protecting groups, utilizing steric bulk to favor C-C bond formation over N-coordination.
Module 1: Critical Analysis of Failure Modes
Before attempting the reaction, understand why standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail with this substrate.
| Failure Mode | Mechanism | Observable Symptom |
| Catalyst Poisoning | The free -NH₂ coordinates to the Pd(II) center, forming a stable "palladacycle" or off-cycle resting state. This prevents the boronic acid from transmetalating. | Reaction stalls at <20% conversion. Starting material remains unchanged. |
| Competitive N-Arylation | The amine acts as a nucleophile, displacing the halide or reacting with the oxidative addition complex. | Formation of secondary amines (dimers) or complex mixtures. |
| Protodeboronation | The boronic acid hydrolyzes before coupling, often accelerated by unoptimized base/solvent ratios. | Full consumption of boronic acid, but recovery of unreacted aryl iodide. |
Module 2: The Optimized "Engine" (Catalyst & Ligand)
To overcome the coordination of the ortho-amine, you must use Bulky, Electron-Rich Ligands . These ligands create a "steric wall" that prevents the amine from binding to the palladium center while facilitating the coupling of the bulky iodide.
Recommended Catalyst Systems
-
Primary Recommendation: XPhos Pd G3 (or G4)
-
Why: The XPhos ligand is extremely bulky, preventing the 2-amino group from poisoning the catalyst. The G3/G4 precatalyst scaffold ensures rapid generation of the active Pd(0) species, bypassing the induction period where amines often trap Pd(II).
-
-
Alternative: CataXCium A Pd G3
-
Why: Specifically validated for unprotected ortho-bromo/iodoanilines, showing high tolerance for the free N-H bond [1].
-
Recommended Base & Solvent
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) .
-
Why: Strong enough to activate the boronic acid but less likely than alkoxides (e.g., NaOtBu) to promote competitive N-arylation.
-
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) .
-
Why: The water is essential for dissolving the inorganic base and facilitating transmetalation.
-
Module 3: Validated Experimental Protocol
Target Scale: 1.0 mmol (Adjust linearly)
Reagents:
-
Substrate: 2-Iodo-5-tert-butylaniline (275 mg, 1.0 mmol)
-
Coupling Partner: Aryl Boronic Acid (1.5 mmol, 1.5 equiv)
-
Catalyst: XPhos Pd G3 (21 mg, 0.025 mmol, 2.5 mol%)
-
Base: K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane (4 mL) / Distilled Water (1 mL)
Step-by-Step Workflow:
-
Degassing (Critical):
-
Dissolve K₃PO₄ in the water/dioxane mixture in a separate vial. Sparge with Argon or Nitrogen for 15 minutes.
-
Reasoning: Oxygen promotes the oxidation of the free amine and homocoupling of the boronic acid.
-
-
Reaction Assembly:
-
To a reaction vial equipped with a stir bar, add the Aryl Iodide , Boronic Acid , and XPhos Pd G3 .
-
Cap the vial and purge with inert gas (3x vacuum/backfill cycles).
-
Inject the degassed solvent/base mixture via syringe.
-
-
Execution:
-
Heat to 80 °C for 2–4 hours.
-
Note: Do not exceed 100 °C unless necessary; higher temps increase the risk of protodeboronation.
-
-
Workup:
-
Cool to room temperature. Dilute with EtOAc and wash with water.
-
Purification Note: The tert-butyl group makes the product lipophilic. Ensure your flash chromatography gradient starts with 100% Hexanes/Heptane to separate non-polar impurities.
-
Module 4: Mechanism & Logic Visualization
The following diagram illustrates the competitive pathways and how the bulky ligand (L) forces the reaction toward the desired Suzuki cycle.
Figure 1: Mechanistic pathway showing how bulky ligands (Green path) prevent the ortho-amine poisoning effect (Red path) common in unprotected aniline couplings.
Module 5: Troubleshooting (FAQ)
Q1: The reaction turned black immediately and conversion is low. What happened?
-
Diagnosis: "Pd Black" formation. The catalyst decomposed before entering the catalytic cycle.
-
Fix: This often happens if the reaction is not properly degassed or if the ligand:Pd ratio is too low. Ensure you are using a G3/G4 precatalyst (which contains a 1:1 Pd:Ligand ratio) or add extra free ligand (e.g., 1 mol% extra XPhos).
Q2: I see the product, but I also see a dimer where two aniline molecules coupled.
-
Diagnosis: Homocoupling or Buchwald-Hartwig amination.[1]
-
Fix: Switch the base from Carbonate to Phosphate (K₃PO₄) . Carbonates can sometimes be basic enough to deprotonate the amine, encouraging it to act as a nucleophile. Phosphate buffers the pH to a range that activates the boron but leaves the amine neutral.
Q3: The boronic acid is gone, but the iodide remains.
-
Diagnosis: Protodeboronation.
-
Fix: The tert-butyl group on your aniline is stable, but your boronic acid might not be.
-
Add the boronic acid in portions (0.5 equiv at T=0, 0.5 equiv at T=1h, etc.).
-
Reduce water content (try 9:1 Dioxane:Water).
-
Switch to a MIDA Boronate or Pinacol Ester for slow release.
-
Q4: Can I protect the amine to improve yield?
-
Answer: Yes, but it adds two steps. If you must, use an Acetyl (Ac) group. It is easily installed (Ac₂O) and easily removed. However, with XPhos Pd G3, protection is usually unnecessary for yields >80%.
References
-
Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024).[2] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[2] RSC Advances, 14, 30545-30550. [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4][5][6] Accounts of Chemical Research, 41(11), 1461–1473. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Solving solubility issues of 2-Iodo-5-tert-butylaniline in ethanol
Technical Support Ticket: #SOL-2024-882 Subject: Optimization of 2-Iodo-5-tert-butylaniline Solubility in Ethanol Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Urgency: High (Impacts Reaction Stoichiometry & Yield) Status: Open[1]
Executive Summary: The Physicochemical Challenge
You are encountering a classic "Lipophilicity-Polarity Mismatch." 2-Iodo-5-tert-butylaniline is a heavily substituted aromatic system.[1] Its solubility profile is dominated by two opposing forces:
-
The Hydrophobic Drivers: The tert-butyl group (bulky, lipophilic) and the Iodine atom (large, polarizable, but lipophilic) significantly increase the partition coefficient (LogP ~4.0–4.6).[1] These groups prefer non-polar environments.[1][2]
-
The Hydrophilic Anchor: The primary amine (-NH₂) is capable of hydrogen bonding, but it is sterically hindered by the ortho-iodine and electronically modulated by the ring system.[1]
The Problem: Ethanol is a polar protic solvent.[1] While it has an ethyl group, its dipole moment and hydrogen-bonding network are often too strong to accommodate the large hydrophobic surface area of your target molecule at room temperature.[1] The energy required to create a cavity in the ethanol solvent structure is higher than the energy released by solvating the hydrophobic tail of your molecule.[1]
Troubleshooting Guide & FAQs
Scenario A: "I added the solid to ethanol, but it remains a suspension at room temperature."
Diagnosis: High Crystal Lattice Energy vs. Solvation Energy. The solid state of 2-Iodo-5-tert-butylaniline is stabilized by pi-stacking and intermolecular forces.[1] Ethanol at 25°C lacks the thermal energy to overcome this lattice energy.[1]
Corrective Protocol:
-
Step 1: Apply Heat (The Entropy Driver). Gently heat the mixture to 40–50°C. Solubility is endothermic; increasing T increases
.[1] -
Step 2: Sonication. If heat works slowly, use an ultrasonic bath.[1] This does not change solubility limits but breaks down particle agglomerates, increasing surface area for solvent interaction.[1]
-
Step 3 (Critical): If it dissolves hot but precipitates immediately upon cooling, you have reached supersaturation .[1] You must lower the concentration or switch to a co-solvent system (see Scenario C).
Scenario B: "I need a high-concentration stock solution (e.g., >0.5 M) for a Suzuki Coupling."
Diagnosis: Pure ethanol is thermodynamically insufficient for high loading.[1]
For cross-coupling reactions, high concentrations are preferred to drive kinetics.[1] Ethanol's dielectric constant (
Corrective Protocol: The "Bridge" Solvent Strategy Do not use pure ethanol.[1] Use a binary solvent system .
-
Recommended Co-solvent: Toluene or Tetrahydrofuran (THF).[1]
-
Why? Toluene interacts via
- stacking with the aniline ring; THF acts as a hydrogen bond acceptor.[1] Both are miscible with ethanol.[1] -
Ratio: Start with 10% Toluene / 90% Ethanol. If insolubility persists, increase Toluene to 30%.[1]
Scenario C: "Can I add acid to help it dissolve?"
Diagnosis: Chemical Modification (Salt Formation).[1][3]
Yes, adding HCl or H₂SO₄ will protonate the amine (
Risk Assessment:
-
Pros: Ionic species are generally much more soluble in polar solvents like ethanol.[1]
-
Cons: This changes the chemical species. If your downstream reaction (e.g., nucleophilic attack, metal coordination) requires the free base (neutral amine), adding acid will kill the reactivity unless you add a stoichiometric base later to deprotonate it in situ.[1]
-
Verdict: Only use this if your reaction protocol explicitly calls for the hydrochloride salt or if you are performing an analytical transfer (e.g., HPLC sample prep).[1]
Scenario D: "The solution turns dark/yellow over time."[1]
Diagnosis: Oxidative Instability.[1] Anilines are prone to oxidation, forming azo compounds or quinones, especially in solution and exposed to light.[1] The iodine atom can also be photolabile.[1]
Corrective Protocol:
-
Degas the Ethanol: Sparge with Nitrogen or Argon for 15 minutes before mixing.
-
Amber Glass: Store all stock solutions in amber vials to prevent photolysis of the C-I bond.[1]
Decision Matrix & Workflow
The following diagram illustrates the logical pathway for solubilization based on your specific application needs.
Figure 1: Decision tree for troubleshooting solubility issues based on thermal stability and chemical compatibility.
Technical Data & Solvent Parameters
Use this table to select the appropriate co-solvent if pure ethanol fails. The "Match Factor" indicates how well the solvent interacts with the hydrophobic tert-butyl and Iodo regions.[1]
| Solvent | Dielectric Constant ( | Boiling Point (°C) | Match Factor | Recommended Use |
| Ethanol (Pure) | 24.5 | 78 | Low | Low conc.[1] (<0.1 M) only.[1] |
| Toluene | 2.38 | 110 | High | Ideal co-solvent.[1] |
| THF | 7.5 | 66 | Medium-High | Good general solubilizer; miscible with EtOH.[1] |
| DCM | 8.93 | 40 | High | Good solubility, but low BP limits heating. |
| DMSO | 46.7 | 189 | Medium | Powerful, but hard to remove. Use as last resort. |
Validated Methodologies
Protocol A: The "Gradient Addition" Method (For determining max solubility)
Use this to find the exact co-solvent ratio needed without wasting compound.
-
Weigh 100 mg of 2-Iodo-5-tert-butylaniline into a 20 mL scintillation vial.
-
Add 1.0 mL of Toluene (or THF).[1] Vortex until fully dissolved.[1] (The compound should dissolve easily in this lipophilic solvent).[1]
-
Slowly add Ethanol dropwise while vortexing.
-
Observe for "cloud point" (onset of turbidity).[1]
-
Stop adding ethanol just before the cloud point.[1]
-
Calculate the final ratio. This is your thermodynamically stable solvent system.[1]
Protocol B: Preparation of 0.5 M Stock Solution (Binary System)
Standard recipe for cross-coupling reactions.
-
Target Volume: 10 mL.
-
Mass Required:
.[1] -
Place 1.38 g of compound in a volumetric flask.
-
Add 2 mL of Toluene . Swirl to dissolve completely.[1]
-
Fill to the 10 mL mark with Ethanol .[1]
-
Invert 10 times to mix.
-
Note: If the solution warms up during mixing (heat of solution), allow it to cool to RT before final volume adjustment.
-
References
-
PubChem. (2024).[1] 2-Iodo-5-tert-butylaniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Vimalson, D. C., et al. (2016).[1][4] Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]
-
Blackmond, D. G. (2005).[1] Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps. Angewandte Chemie International Edition. (Context on solvent effects in coupling reactions). Available at: [Link][1]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and solubility parameters). Available at: [Link][1]
Sources
Removing iodine impurities from 2-Iodo-5-tert-butylaniline with sodium thiosulfate
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Iodo-5-tert-butylaniline and need to address the common issue of iodine contamination. Residual iodine from iodination reactions is a frequent impurity that imparts a distinct purple, red, or brown color to the product and can interfere with subsequent reactions and analytical characterization. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth technical advice and field-proven protocols for effectively removing elemental iodine (I₂) using an aqueous sodium thiosulfate wash.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude 2-Iodo-5-tert-butylaniline, dissolved in an organic solvent, has a persistent purple or brown tint. What causes this and why is it a problem?
A1: The coloration you are observing is almost certainly due to the presence of elemental iodine (I₂), a common leftover from iodination reactions. During the synthesis, excess iodinating reagent or oxidation of iodide ions can lead to the formation of I₂.
Causality:
-
Chemical Principle: Elemental iodine is intensely colored due to its ability to absorb visible light, appearing as a violet vapor and a purple to brown solution depending on the solvent.
-
Experimental Impact: Leaving this impurity in your product is problematic because:
-
It interferes with accurate yield determination. The mass of the impurity contributes to the total mass of your crude product.
-
It can cause side reactions in subsequent synthetic steps. Iodine is a reactive halogen and can participate in undesired reactions.
-
It complicates purification. The color can mask the true color of your compound and interfere with chromatographic analysis (e.g., by staining silica gel).[1]
-
It leads to inaccurate analytical data. The impurity will be detectable in NMR, MS, and other characterization techniques.
-
Q2: What is the chemical basis for using sodium thiosulfate to remove iodine?
A2: Sodium thiosulfate (Na₂S₂O₃) is a classic and highly effective reducing agent for elemental iodine. The process is a redox reaction where the thiosulfate ion (S₂O₃²⁻) is oxidized and iodine (I₂) is reduced.[2]
Mechanism of Action: The balanced chemical equation for this reaction is:
2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq) [2][3]
-
Iodine (I₂): This is the colored impurity. In this reaction, it gets reduced to the iodide ion (I⁻).
-
Iodide (I⁻): This ion is colorless and highly soluble in water.
-
Thiosulfate (S₂O₃²⁻): This is the active agent in your wash solution. It is oxidized to the tetrathionate ion (S₄O₆²⁻).[4]
By converting the colored, organic-soluble I₂ into the colorless, water-soluble I⁻, the impurity is effectively transferred from the organic layer into the aqueous layer during a liquid-liquid extraction, leaving your desired product in the organic phase.
Caption: Redox mechanism for iodine removal by sodium thiosulfate.
Experimental Protocol & In-Depth Guide
Q3: Can you provide a detailed, step-by-step protocol for a sodium thiosulfate wash?
A3: Absolutely. This protocol is a self-validating system; the visual color change provides direct evidence of its efficacy. It assumes your crude 2-Iodo-5-tert-butylaniline is in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM).
Materials & Reagents:
| Reagent/Material | Specification | Purpose |
| Sodium Thiosulfate (Na₂S₂O₃·5H₂O) | Pentahydrate, ACS grade or equivalent | Active reducing agent |
| Deionized Water | High purity | Solvent for aqueous solutions |
| Saturated NaCl solution (Brine) | Aqueous solution | To break emulsions and dry the organic layer |
| Anhydrous Na₂SO₄ or MgSO₄ | Powder/Granular | Drying agent for the organic solvent |
| Separatory Funnel | Appropriate volume for your scale | For liquid-liquid extraction |
| Organic Solvent | e.g., Ethyl Acetate, Diethyl Ether, DCM | To dissolve the crude product |
Protocol Steps:
-
Dissolution: Ensure your crude 2-Iodo-5-tert-butylaniline is fully dissolved in a suitable organic solvent in a separatory funnel. The volume of the organic solvent should be sufficient to ensure your product remains in solution.
-
First Wash: Add a volume of the 5-10% sodium thiosulfate solution approximately equal to the volume of your organic layer.
-
Extraction: Stopper the separatory funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. You should observe the purple/brown color of the organic layer fade and the aqueous layer may turn pale yellow before becoming colorless.[3][6]
-
Separation: Allow the layers to separate fully. Drain the lower (aqueous) layer. Note: The aqueous layer is typically the bottom layer, unless you are using a dense halogenated solvent like DCM.
-
Repeat if Necessary: If the organic layer is still colored, repeat the wash (Steps 3-5) with a fresh portion of the thiosulfate solution. The process is complete when the organic layer is colorless or its native color.[7]
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any emulsions that may have formed.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield your purified product.
Sources
Technical Support Center: Stabilization of 2-Iodo-5-tert-butylaniline in Solution
This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Iodo-5-tert-butylaniline in their experimental workflows. As a critical building block in organic synthesis, particularly for pharmaceuticals and materials science, ensuring its stability in solution is paramount to achieving reproducible and reliable results.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common stability challenges encountered in the laboratory.
Understanding the Instability of 2-Iodo-5-tert-butylaniline
2-Iodo-5-tert-butylaniline, like many aromatic anilines, is susceptible to degradation, which can manifest as discoloration (typically turning yellow, brown, or pink), precipitate formation, or a decrease in purity over time. The primary degradation pathways are driven by sensitivity to light, air (oxygen), and potential contaminants.
Key Degradation Pathways:
-
Oxidation: The aniline functional group is prone to oxidation, especially when exposed to atmospheric oxygen. This can lead to the formation of colored impurities such as nitroso, nitro, and various polymeric species. The presence of trace metal impurities can catalyze this process.
-
Deiodination: The carbon-iodine bond can be labile under certain conditions, particularly upon exposure to light (photolysis) or in the presence of radical species. This results in the formation of 5-tert-butylaniline and other byproducts, altering the reactivity and intended outcome of your experiment.
-
Polymerization: Under oxidative or acidic conditions, aniline derivatives can undergo polymerization, leading to insoluble materials and a significant loss of the desired compound.
The following diagram illustrates the primary degradation routes for 2-Iodo-5-tert-butylaniline.
Caption: Figure 1. Primary Degradation Pathways of 2-Iodo-5-tert-butylaniline.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-Iodo-5-tert-butylaniline has turned yellow/brown. Can I still use it?
A1: Discoloration is a clear indicator of degradation, likely due to oxidation. While a very faint yellow tinge might be acceptable for some less sensitive applications, any significant color change suggests the presence of impurities that could interfere with your reaction. It is highly recommended to either purify the solution (e.g., by passing it through a short plug of silica gel or activated carbon) or to use a fresh, properly prepared solution. For quantitative studies or sensitive catalytic reactions, using a discolored solution is not advised.
Q2: I stored my solution in the refrigerator, but it still degraded. Why?
A2: While refrigeration slows down the rate of most chemical reactions, it does not completely prevent degradation. If the solution was not adequately protected from air and light, oxidation and photodegradation can still occur, albeit at a slower pace. Ensure your container is sealed with a tight-fitting cap and wrapped in aluminum foil or stored in an amber vial to exclude light. For long-term storage, purging the headspace of the container with an inert gas like argon or nitrogen is crucial.
Q3: What is the best solvent for dissolving 2-Iodo-5-tert-butylaniline?
Q4: Can I use a stabilizer in my solution? If so, what do you recommend?
A4: Yes, adding a stabilizer can significantly extend the shelf-life of your solution. For preventing free-radical mediated degradation, such as deiodination, a radical scavenger like Butylated Hydroxytoluene (BHT) is effective.[7] A typical concentration for BHT is in the range of 0.01% to 0.1% (w/v).[8][9] It is important to confirm that BHT will not interfere with your downstream application.
Table 1: Recommended Stabilizer Concentration
| Stabilizer | Typical Concentration | Primary Function |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | Radical Scavenger |
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Solution
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Exposure to Air (Oxygen) | Prepare and handle the solution under an inert atmosphere (glove box or Schlenk line).[10][11] Use solvents that have been sparged with nitrogen or argon. | The aniline moiety is susceptible to oxidation by atmospheric oxygen, leading to colored byproducts. |
| Exposure to Light | Store the solution in an amber glass vial or a clear vial wrapped completely in aluminum foil.[12][13][14][15] | Aromatic iodo compounds can be photolabile, leading to deiodination and other light-induced reactions. |
| Contaminated Solvent | Use anhydrous, high-purity solvents. If necessary, purify the solvent before use (e.g., by distillation or passing through a solvent purification system). | Water, peroxides (especially in ethers like THF), or acidic impurities in the solvent can accelerate degradation. |
| Trace Metal Contamination | Use high-purity glassware. If metal-catalyzed reactions are a concern, consider adding a chelating agent like EDTA at a very low concentration, after verifying its compatibility with your chemistry. | Metal ions can catalyze the oxidation of anilines. |
Issue 2: Precipitate Formation in the Solution
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Polymerization | Ensure the solution is not exposed to acidic conditions (unless intended for a reaction). Store in a neutral glass container. Avoid contact with strong oxidizing agents. | Acidic conditions can protonate the aniline, making it more susceptible to polymerization. Oxidative processes can also lead to the formation of insoluble polymeric materials. |
| Low Solubility at Reduced Temperature | If the precipitate appears upon cooling, gently warm the solution and agitate to redissolve. If this is a recurring issue, consider using a different solvent in which the compound has higher solubility at the storage temperature. | The solubility of most organic compounds decreases at lower temperatures. |
| Formation of an Insoluble Degradation Product | Analyze the precipitate if possible (e.g., by IR or melting point) to identify it. If it is a degradation product, the solution should be discarded and prepared fresh under more stringent protective measures. | Insoluble byproducts can form from advanced degradation pathways. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 0.1 M solution of 2-Iodo-5-tert-butylaniline in anhydrous toluene with BHT as a stabilizer.
Materials:
-
2-Iodo-5-tert-butylaniline
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous Toluene
-
Inert atmosphere glove box or Schlenk line
-
Dry glassware (oven-dried and cooled under inert gas)[16]
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
In an inert atmosphere glove box, weigh 275.16 mg of 2-Iodo-5-tert-butylaniline (1 mmol) into a 10 mL volumetric flask.
-
Add approximately 5 mL of anhydrous toluene and swirl to dissolve.
-
Weigh 1 mg of BHT (for a 0.01% solution) and add it to the flask.
-
Once the BHT is dissolved, add anhydrous toluene to the 10 mL mark.
-
Cap the flask and invert several times to ensure homogeneity.
-
Transfer the solution to a labeled amber glass vial.
-
Seal the vial with a PTFE-lined cap. For extra protection, wrap the cap with Parafilm.
-
Store the solution at 2-8 °C, protected from light.
The following workflow diagram outlines the key steps for preparing a stabilized solution.
Caption: Figure 2. Workflow for Stabilized Solution Preparation.
Protocol 2: Monitoring Solution Stability with UV-Vis Spectroscopy
This protocol provides a method for assessing the stability of a 2-Iodo-5-tert-butylaniline solution over time.
Materials:
-
Stock solution of 2-Iodo-5-tert-butylaniline
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
-
High-purity solvent for dilution
Procedure:
-
Prepare a diluted sample of the freshly made stock solution that gives an absorbance reading in the range of 0.5 - 1.0 AU. Aniline and its derivatives typically show absorption maxima between 230-280 nm.[17][18][19][20]
-
Record the initial UV-Vis spectrum from 200 nm to 400 nm. Note the wavelength of maximum absorbance (λmax) and the absorbance value.
-
Store the stock solution under the desired conditions (e.g., refrigerated, at room temperature, exposed to light, etc.).
-
At regular intervals (e.g., daily, weekly), take an aliquot of the stock solution, prepare a sample at the same dilution as the initial measurement, and record the UV-Vis spectrum.
-
Analysis:
-
A decrease in the absorbance at the λmax indicates a loss of the parent compound.
-
The appearance of new peaks, particularly at longer wavelengths (>300 nm), suggests the formation of colored degradation products.
-
A significant change in the overall shape of the spectrum is a clear sign of degradation.
-
Table 2: Interpreting UV-Vis Spectral Changes
| Observation | Potential Interpretation |
| Decrease in absorbance at λmax | Consumption of 2-Iodo-5-tert-butylaniline |
| New peak appearing > 300 nm | Formation of colored oxidation products |
| Broadening of peaks | Formation of multiple degradation products or polymers |
Protocol 3: Photostability Testing
This is a forced degradation study to assess the light sensitivity of the compound in solution, adapted from ICH guidelines.[12][13][14][21]
Materials:
-
Solution of 2-Iodo-5-tert-butylaniline in the solvent of interest.
-
Two quartz or borosilicate glass vials.
-
A photostability chamber equipped with a light source that provides both cool white fluorescent and near-UV light.
-
Aluminum foil.
Procedure:
-
Prepare two identical samples of the solution in the vials.
-
Wrap one vial completely in aluminum foil. This will serve as the "dark control."
-
Place both the unwrapped sample and the dark control in the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and a near-UV energy of not less than 200 watt hours/square meter.
-
After the exposure, analyze both the exposed sample and the dark control using a suitable analytical method (e.g., HPLC, UPLC, or ¹H NMR).
-
Analysis: Compare the purity of the exposed sample to the dark control. Any significant degradation in the exposed sample that is not present in the dark control can be attributed to photolysis.
References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
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IAGIM. (n.d.). Photostability. [Link]
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Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
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Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]
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R. D. Laboratories, Inc. (n.d.). Photostability. [Link]
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Plastics Today. (2002). Guide to color troubleshooting. [Link]
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ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... [Link]
- Lakshmidevi, V., Parvathi, P., & Venkataraman, A. (2017). Effect of Solvent Polarity on Fluoroscence Spectra of Camphor Sulphonic Acid Doped Polyaniline.
-
ResearchGate. (n.d.). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. [Link]
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European Commission. (2021). Opinion on Butylated Hydroxytoluene (BHT). [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Iodoaniline. PubChem. [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
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St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]
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European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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The Journal of Chemical Physics. (n.d.). Theory of Color of Organic Compounds. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
RSC Publishing. (2016). Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films. [Link]
-
Oxford Academic. (2023). 7 General techniques for handling air-sensitive compounds. [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. [Link]
-
National Center for Biotechnology Information. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. [Link]
-
Chegg.com. (2018). Solved 9. Butylated hydroxytoluene, or BHT, is a potent.... [Link]
-
ResearchGate. (2021). What is the optimal concentration of BHT (Butylated Hydroxytoluene) for extracting lipids for liquid chromatography?. [Link]
-
University of Mustansiriyah. (n.d.). Terms used in UV / Visible Spectroscopy. [Link]
-
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
Supporting Information. (n.d.). Room-temperature Cu(II)-catalyzed aromatic C H azidation for the synthesis of ortho-azido anilines with excellent regioselectivity. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
-
US EPA. (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. [Link]
-
Neilson Lab. (n.d.). the manipulation of air.sensitive compounds. [Link]
-
PubMed. (2000). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. [Link]
-
Organic Chemistry 5th Edition. (n.d.). Instructor Supplemental Solutions to Problems. [Link]
-
Hekserij. (n.d.). ANTIOXIDANT BHT. [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
ResearchGate. (n.d.). The Manipulation of Air Sensitive Compounds 2nd ed. [chem] - D. Shriver, M. Drezdzon (Wiley, 1986) WW.djvu. [Link]
-
MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodo-2-methylpropane. [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile.... [Link]
-
Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]
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Validation & Comparative
A Comparative Guide to the C13 NMR Spectral Analysis of 2-Iodo-5-tert-butylaniline
For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (C13 NMR), serves as a powerful analytical technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the C13 NMR spectrum of 2-Iodo-5-tert-butylaniline, a substituted aromatic amine of interest in medicinal chemistry and materials science. In the absence of a readily available experimental spectrum for this specific molecule, this guide will present a detailed predictive analysis. This prediction is grounded in a comparative study of structurally related compounds, offering a robust framework for spectral interpretation.
The Foundation: Understanding Substituent Effects in C13 NMR
The chemical shift of a carbon atom in a C13 NMR spectrum is highly sensitive to its local electronic environment. In aromatic systems like aniline derivatives, the position of a carbon signal is primarily influenced by the electronic effects—inductive and resonance—of the substituents on the benzene ring.
-
Inductive Effects: Electronegative atoms, such as nitrogen and iodine, withdraw electron density through the sigma bonds, deshielding the directly attached and nearby carbon atoms. This deshielding effect typically results in a downfield shift (higher ppm value) of the carbon signal.
-
Resonance Effects: Substituents with lone pairs of electrons, like the amino group (-NH2), can donate electron density into the aromatic ring through the pi system. This increases the electron density at the ortho and para positions, causing a shielding effect and an upfield shift (lower ppm value) for these carbons. Conversely, electron-withdrawing groups with pi bonds can pull electron density out of the ring, deshielding the ortho and para carbons.
The interplay of these effects from multiple substituents determines the final chemical shift of each aromatic carbon, providing a unique fingerprint of the molecule's structure.
Predictive Analysis of the C13 NMR Spectrum of 2-Iodo-5-tert-butylaniline
To predict the C13 NMR spectrum of 2-Iodo-5-tert-butylaniline, we will systematically compare it with a series of simpler, structurally related molecules: aniline, iodobenzene, tert-butylbenzene, 2-iodoaniline, and 4-tert-butylaniline. By analyzing the incremental changes in chemical shifts upon the addition of each substituent, we can build a reliable prediction for our target molecule.
Molecular Structure and Carbon Numbering:
Caption: Structure of 2-Iodo-5-tert-butylaniline with carbon numbering.
Comparative Spectral Data
The following table summarizes the experimental C13 NMR chemical shifts for our reference compounds. This data provides the empirical basis for our predictive analysis.
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Other Carbons (ppm) |
| Aniline | 146.6 | 115.1 | 129.2 | 118.5 | 129.2 | 115.1 | - |
| Iodobenzene | 94.4 | 137.3 | 129.8 | 130.2 | 129.8 | 137.3 | - |
| tert-Butylbenzene | 151.1 | 125.5 | 128.4 | 125.5 | 128.4 | 125.5 | C(CH3)3: 34.5, C(CH3)3: 31.4 |
| 2-Iodoaniline | 147.2 | 84.8 | 129.2 | 122.5 | 139.1 | 114.6 | - |
| 4-tert-Butylaniline | 144.1 | 114.7 | 126.1 | 141.9 | 126.1 | 114.7 | C(CH3)3: 34.0, C(CH3)3: 31.6 |
Note: Data compiled from various sources, including the Spectral Database for Organic Compounds (SDBS) and PubChem.
Step-by-Step Prediction and Rationale
The analysis will proceed through a logical workflow, starting from a simple scaffold and incrementally adding substituents to observe their effects on the C13 NMR chemical shifts.
Caption: Workflow for the predictive C13 NMR analysis.
-
Starting Point: Aniline Aniline provides our foundational chemical shifts for an amino-substituted benzene ring. The amino group strongly shields the ortho (C2, C6) and para (C4) positions through resonance, moving them upfield, while the ipso-carbon (C1) is deshielded.
-
Introducing the Iodo Group at C2 (Comparison with 2-Iodoaniline) The iodine atom at C2 will have several predictable effects:
-
Direct (Ipso) Effect on C2: The most dramatic shift will be for C2, the carbon directly bonded to the iodine. The "heavy atom effect" of iodine causes a significant upfield shift. In 2-iodoaniline, C2 is observed around 84.8 ppm, a substantial shift from the typical aromatic region. We expect a similar profound upfield shift for C2 in our target molecule.
-
Inductive Effect on C1 and C3: The electronegative iodine will inductively deshield the adjacent carbons, C1 and C3, causing a downfield shift.
-
Steric and Electronic Perturbation: The bulky iodo group will influence the overall electron distribution in the ring.
-
-
Introducing the tert-Butyl Group at C5 (Comparison with 4-tert-Butylaniline) The tert-butyl group is an alkyl group and thus a weak electron-donating group through induction. Its primary influence is steric.
-
Ipso-Effect on C5: The carbon attached to the tert-butyl group (C5) will be deshielded. In 4-tert-butylaniline, the carbon bearing the tert-butyl group is at a significantly downfield position.
-
Alkyl Signals: The tert-butyl group itself will introduce two new signals: one for the quaternary carbon and one for the three equivalent methyl carbons. Based on tert-butylbenzene and 4-tert-butylaniline, we can expect these to appear around 34 ppm and 31 ppm, respectively.
-
Predicted Chemical Shifts for 2-Iodo-5-tert-butylaniline
Based on the additive effects observed in our comparative models, the predicted C13 NMR chemical shifts for 2-Iodo-5-tert-butylaniline are presented below.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C1 | ~148 | Deshielded by the adjacent amino and iodo groups. |
| C2 | ~85 | Strong upfield shift due to the heavy atom effect of iodine. |
| C3 | ~130 | Deshielded by the adjacent iodo group. |
| C4 | ~120 | Influenced by the para amino group (shielding) and the meta iodo and tert-butyl groups. |
| C5 | ~150 | Deshielded by the attached tert-butyl group. |
| C6 | ~116 | Shielded by the ortho amino group. |
| C(CH3)3 | ~34 | Quaternary carbon of the tert-butyl group. |
| C(CH3)3 | ~31 | Methyl carbons of the tert-butyl group. |
Experimental Protocol for C13 NMR Spectrum Acquisition
To validate this predictive analysis, an experimental C13 NMR spectrum would be acquired. The following outlines a standard protocol for such an experiment, emphasizing the rationale behind key procedural choices.
Objective: To obtain a high-resolution, proton-decoupled C13 NMR spectrum of 2-Iodo-5-tert-butylaniline.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of 2-Iodo-5-tert-butylaniline. The higher end of this range is often necessary for C13 NMR due to the low natural abundance of the C13 isotope.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical; it must dissolve the sample well and have known, non-interfering signals. CDCl3 is a common first choice for its versatility.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
-
Instrument Setup:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and sensitivity.
-
The instrument needs to be properly tuned to the C13 frequency and the deuterium frequency for locking. The lock system compensates for magnetic field drift, ensuring spectral stability over the long acquisition times often required for C13 NMR.
-
-
Data Acquisition:
-
A standard proton-decoupled C13 NMR pulse sequence (e.g., zgpg30) should be used. Proton decoupling removes the C-H coupling, simplifying the spectrum to single lines for each unique carbon and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Key Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., 0-220 ppm) is necessary to ensure all carbon signals, from the shielded aliphatic carbons to potentially deshielded aromatic or carbonyl carbons, are captured.
-
Number of Scans: Due to the low sensitivity of C13 NMR, a large number of scans (e.g., 1024 to 4096 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point. This delay allows the carbon nuclei to return to their equilibrium state between pulses, ensuring more quantitative signal intensities, although for simple identification, shorter delays can be used to save time.
-
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase and baseline correct the spectrum to ensure accurate peak integration and chemical shift determination.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
Conclusion
The predictive analysis, grounded in the empirical data of structurally analogous compounds, provides a robust hypothesis for the C13 NMR spectrum of 2-Iodo-5-tert-butylaniline. This comparative approach not only allows for the confident assignment of signals in the absence of an experimental spectrum but also reinforces a deeper understanding of the intricate electronic and steric interactions that govern C13 NMR chemical shifts in substituted aromatic systems. The outlined experimental protocol provides a clear path for the empirical validation of these predictions, adhering to the principles of scientific rigor and self-validation. This guide serves as a valuable resource for researchers in the structural elucidation of novel organic compounds.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
Halogen Impact on Anilino-Scaffolds: 2-Iodo vs. 2-Bromo-5-tert-butylaniline
Executive Summary
In the synthesis of lipophilic nitrogen heterocycles—particularly for kinase inhibitors and CNS-targeting candidates—5-tert-butyl-2-haloanilines are critical "pivot" intermediates. The choice between the 2-Iodo (CAS: 293344-38-6) and 2-Bromo (CAS: 103273-01-4) isotopologues is not merely a matter of cost; it fundamentally dictates the catalytic strategy.
-
The 2-Iodo variant is the "High-Performance" substrate. It enables ligandless palladium catalysis and mild annulation conditions (e.g., Larock indole synthesis) but suffers from higher cost and light sensitivity.
-
The 2-Bromo variant is the "Commodity" substrate. It offers superior stability and cost-efficiency but requires specialized, electron-rich bulky phosphine ligands (e.g., XPhos,
) to overcome the higher activation energy barrier, especially given the electronic deactivation from the para-tert-butyl group.
This guide provides a comparative analysis of their reactivity profiles, supported by mechanistic insights and validated experimental protocols.
Mechanistic Basis: The Electronic Deactivation Factor
To understand the reactivity difference, one must analyze the specific substitution pattern. In 2-halo-5-tert-butylanilines , the tert-butyl group is located at C5, which is para to the halogen at C2.
-
Electronic Effect: The tert-butyl group is a weak Electron Donating Group (EDG).
-
Impact on Oxidative Addition: Oxidative addition of Pd(0) into the C-X bond is the rate-limiting step. This step is generally favored by electron-deficient arenes. The para-EDG increases electron density at the C-X bond, thereby raising the activation energy for oxidative addition.
This "deactivation" makes the leaving group ability of the halogen critical. The weaker C-I bond compensates for the electronic deactivation, whereas the stronger C-Br bond, combined with the electron-rich ring, renders the bromide significantly sluggish without specialized ligands.
Visualization: Oxidative Addition Energy Profile
The following diagram illustrates the kinetic barrier difference between the two substrates.
Figure 1: Comparative energy barriers for the oxidative addition of Pd(0) into 2-Iodo and 2-Bromo-5-tert-butylanilines. The Green path represents the preferred kinetic route.
Comparative Performance Data
The following data summarizes the performance of these substrates in two standard transformation classes: Suzuki-Miyaura Coupling (Biaryl synthesis) and Larock Annulation (Indole synthesis).
Table 1: Reactivity Matrix
| Feature | 2-Iodo-5-tert-butylaniline | 2-Bromo-5-tert-butylaniline |
| C-X Bond Energy | ~65 kcal/mol (Weak) | ~81 kcal/mol (Strong) |
| Suzuki Coupling (Std) | Excellent. Works with Pd(PPh3)4 or Pd(OAc)2/PPh3 at 60-80°C. | Poor. Often stalls. Requires Pd(dppf)Cl2 or Buchwald Precatalysts (e.g., XPhos Pd G2) at >80°C. |
| Larock Indole Synthesis | Standard. Reaction typically complete in 12-24h at 80-100°C. | Difficult. Requires bulky ligands (e.g., |
| Catalyst Loading | Low (1-3 mol%) | High (5-10 mol%) often required. |
| Stability | Light sensitive; darkens upon storage. | Stable solid; long shelf life. |
| Cost Factor | High (approx. 3-5x price of Bromo). | Low. |
Case Study: Larock Indole Synthesis
The most common application for this scaffold is the synthesis of 5-tert-butyl-indoles via the Larock heteroannulation with internal alkynes. This reaction highlights the stark reactivity difference.
The Challenge
The reaction mechanism involves the coordination of the alkyne to the Ar-Pd-X species, followed by migratory insertion.
-
With Iodide: The iodide ligand is labile enough to allow alkyne coordination, yet the oxidative addition is fast.
-
With Bromide: The oxidative addition is the bottleneck. Furthermore, if standard ligands (
) are used, the reaction often fails to proceed to completion due to catalyst decomposition before the difficult C-Br insertion occurs.
Validated Protocol A: Indole Synthesis using 2-Iodo-Substrate
This protocol is optimized for high yield and mild conditions.
Reagents:
-
2-Iodo-5-tert-butylaniline (1.0 equiv)
-
Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)
- (5 mol%)
- (10 mol%) - Note: Simple ligand is sufficient.
- (2.0 equiv)
-
LiCl (1.0 equiv) - Critical additive for Larock mechanism.
-
DMF (0.2 M concentration)
Workflow:
-
Degassing: Charge a reaction vial with solid reagents. Evacuate and backfill with Argon (3x).[1]
-
Solvation: Add anhydrous DMF via syringe.
-
Reaction: Heat to 100°C for 12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc). The starting aniline (usually fluorescent) should be consumed.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF/LiCl. Dry over
.
Validated Protocol B: Indole Synthesis using 2-Bromo-Substrate
This protocol requires "forcing" conditions to activate the bromide.
Reagents:
-
2-Bromo-5-tert-butylaniline (1.0 equiv)
-
Internal Alkyne (1.5 equiv)
-
Catalyst:
or + (10 mol%) - (2.5 equiv)
-
DMF (0.2 M)
Key Differences:
-
Ligand: Tri-o-tolylphosphine is mandatory . The steric bulk promotes the dissociation of the Pd-species to allow oxidative addition into the hindered/strong C-Br bond.
-
Temperature: Requires 120-130°C .
-
Time: Often requires 24-48 hours.
Decision Logic for Researchers
When designing a synthetic route, use the following logic flow to select the appropriate starting material.
Figure 2: Strategic decision matrix for substrate selection based on reaction type and scale.
References
-
Larock Indole Synthesis (Original Methodology): Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[2] Journal of the American Chemical Society, 1991 , 113, 6689–6690. Link
-
Comparison of Halogen Reactivity in Cross-Coupling: Littke, A. F.; Fu, G. C.[3] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41, 4176–4211. Link
-
Optimization for Bromoanilines (Bulky Ligands): Shen, M.; Li, G.; Lu, B. Z.; Senanayake, C. H. "A Mild and General Larock Indolization Protocol." Organic Letters, 2004 , 6, 4129–4132. Link
-
Bond Dissociation Energies: Blanksby, S. J.; Ellison, G. B. "Bond Dissociation Energies of Organic Molecules." Accounts of Chemical Research, 2003 , 36, 255–263. Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Iodo-5-tert-butylaniline
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or known compounds is a cornerstone of rigorous scientific practice. Mass spectrometry stands as a powerful analytical technique in this endeavor, providing detailed information about a molecule's mass and its fragmentation patterns upon ionization. This guide offers an in-depth technical comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-Iodo-5-tert-butylaniline, contextualized with a comparative analysis of a structurally similar halogenated analog, 2-Bromo-5-tert-butylaniline. This comparison will illuminate the influence of the halogen substituent on the fragmentation pathways, providing valuable insights for spectral interpretation.
The Critical Role of Mass Spectrometry in Structural Analysis
Electron ionization mass spectrometry (EI-MS) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often predictable fragmentation.[1] This fragmentation "fingerprint" is invaluable for deducing the original structure. For substituted anilines, which are common moieties in pharmaceuticals and other bioactive molecules, understanding their fragmentation behavior is crucial for their identification and characterization.
This guide will delve into the predicted fragmentation of 2-Iodo-5-tert-butylaniline, a compound whose structure incorporates several key features that influence its mass spectrometric behavior: an aromatic amine, a bulky tert-butyl group, and an iodine atom.
Experimental Protocol: GC-MS Analysis of Aromatic Amines
To ensure the generation of a reproducible and high-quality mass spectrum for compounds like 2-Iodo-5-tert-butylaniline, a robust and well-defined analytical method is paramount. The following gas chromatography-mass spectrometry (GC-MS) protocol is a validated starting point for the analysis of aromatic amines.[2] The causal reasoning behind these parameters is to achieve efficient chromatographic separation from potential impurities and to induce characteristic fragmentation in the mass spectrometer.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. The choice of a non-polar column is dictated by the relatively non-polar nature of the analyte.
Experimental Workflow:
Caption: A generalized workflow for the GC-MS analysis of aromatic amines.
GC Parameters:
-
Injector Temperature: 280 °C. This temperature ensures the rapid and complete volatilization of the analyte without thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min. Helium is an inert carrier gas that provides good chromatographic efficiency.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C. This temperature program allows for the separation of the analyte from solvent and other potential components.
-
-
Injection Mode: Splitless injection for 1 minute. This mode is chosen to maximize the transfer of the analyte to the column, which is suitable for trace analysis.
MS Parameters:
-
Ion Source Temperature: 230 °C. This temperature is maintained to ensure the analyte remains in the gas phase without thermal decomposition.
-
Electron Energy: 70 eV. This is the standard electron energy for EI-MS, which provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[3]
-
Mass Scan Range: m/z 50-500. This range is selected to encompass the molecular ion of 2-Iodo-5-tert-butylaniline (MW: 275.14 g/mol ) and its expected fragments.
-
Solvent Delay: 3 minutes. This prevents the high concentration of the solvent from entering the mass spectrometer and saturating the detector.
Predicted Mass Spectrometry Fragmentation of 2-Iodo-5-tert-butylaniline
Based on the established principles of mass spectrometry, the fragmentation of 2-Iodo-5-tert-butylaniline is anticipated to proceed through several key pathways, as illustrated below. The stability of the resulting carbocations and radical species is a primary driving force for these fragmentations.[4]
Caption: Predicted major fragmentation pathways of 2-Iodo-5-tert-butylaniline.
Interpretation of the Fragmentation Pattern:
-
Molecular Ion (M+•) at m/z 275: As an aromatic compound, 2-Iodo-5-tert-butylaniline is expected to exhibit a relatively stable molecular ion peak.[5] The presence of a single nitrogen atom results in an odd molecular weight, a key diagnostic feature for compounds containing an odd number of nitrogen atoms.
-
[M-15]+ at m/z 260: The tert-butyl group is known to readily undergo fragmentation. The loss of a methyl radical (•CH3) from the tert-butyl group results in the formation of a stable tertiary benzylic carbocation. This is often a prominent peak in the mass spectra of tert-butyl substituted aromatic compounds.[6]
-
[M-57]+ at m/z 218: Cleavage of the entire tert-butyl group as a radical (•C4H9) is another characteristic fragmentation pathway. This results in the formation of the 2-iodoanilinium ion.
-
[M-127]+ at m/z 148: The carbon-iodine bond is the weakest bond in the molecule, making the loss of an iodine radical (•I) a highly probable fragmentation. This would result in a 5-tert-butylanilinium ion.
-
[M-128]+ at m/z 147: Following the loss of the iodine radical, a subsequent loss of a hydrogen atom from the amine group can occur, leading to the formation of a stable conjugated system.
Comparative Analysis: 2-Iodo-5-tert-butylaniline vs. 2-Bromo-5-tert-butylaniline
To better understand the influence of the halogen on the fragmentation pattern, a comparison with the predicted fragmentation of 2-Bromo-5-tert-butylaniline (MW: ~228.13 g/mol , considering 79Br) is insightful.[7]
| Feature | 2-Iodo-5-tert-butylaniline | 2-Bromo-5-tert-butylaniline | Rationale for Differences |
| Molecular Ion (M+•) | m/z 275 | m/z 227 & 229 | The molecular weight difference is due to the different masses of iodine (127) and bromine (79 and 81). Bromine has two abundant isotopes (79Br and 81Br) in an approximate 1:1 ratio, which will result in a characteristic M+• and M+2 doublet.[5] |
| Loss of Halogen | [M-127]+ (m/z 148) | [M-79]+ & [M-81]+ (m/z 148) | The C-Br bond is stronger than the C-I bond, so the relative intensity of the halogen loss peak might be lower for the bromo- compound. |
| Loss of Methyl | [M-15]+ (m/z 260) | [M-15]+ (m/z 212 & 214) | This fragmentation is driven by the stability of the resulting carbocation and is expected in both molecules. The characteristic isotopic pattern for bromine will be retained in this fragment. |
| Loss of tert-Butyl | [M-57]+ (m/z 218) | [M-57]+ (m/z 170 & 172) | Similar to the loss of a methyl group, this fragmentation is expected for both compounds, with the bromine-containing fragment showing the isotopic signature. |
Key Comparative Insights:
The most significant difference in the mass spectra of these two compounds will be the isotopic pattern of the molecular ion and any bromine-containing fragments for 2-Bromo-5-tert-butylaniline. The presence of the M+2 peak with nearly equal intensity to the M+ peak is a definitive indicator of the presence of a single bromine atom. In contrast, iodine is monoisotopic (127I), so 2-Iodo-5-tert-butylaniline will not exhibit this M+2 pattern.
The relative abundance of the fragment resulting from halogen loss ([M-X]+) can also provide information. Due to the weaker C-I bond compared to the C-Br bond, the [M-127]+ peak for the iodo-compound may be more intense than the corresponding [M-79/81]+ peaks for the bromo-compound under identical conditions.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the electron ionization mass spectrometry fragmentation pattern of 2-Iodo-5-tert-butylaniline. By detailing a robust experimental protocol and dissecting the key fragmentation pathways, researchers can more confidently interpret their experimental data. The comparative analysis with 2-Bromo-5-tert-butylaniline further highlights the diagnostic power of mass spectrometry in distinguishing between structurally similar molecules, particularly through the influence of isotopic patterns and bond strengths on fragmentation. This foundational knowledge is essential for the accurate structural elucidation of substituted anilines and other complex organic molecules in various scientific disciplines.
References
-
Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. (2025). ResearchGate. [Link]
-
2-BROMO-5-(TERT-BUTYL)ANILINE | CAS#:58164-14-0. Chemsrc. [Link]
-
Electron ionization. Wikipedia. [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. ScienceDirect. [Link]
-
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Atmospheric Measurement Techniques. [Link]
-
Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. [Link]
-
2-Bromo-6-tert-butylaniline. PubChem. [Link]
-
Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]
-
The mass spectrum of tert-butylamine follows shows an intense bas.... Pearson. [Link]
-
Lecture 2 Ionization Methods : Electron Ionization. Purdue University. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of North Texas. [Link]
-
mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
Interpretation of mass spectra. University of Arizona. [Link]
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. rroij.com [rroij.com]
- 4. whitman.edu [whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-BROMO-5-(TERT-BUTYL)ANILINE | CAS#:58164-14-0 | Chemsrc [chemsrc.com]
Technical Comparison Guide: HPLC Profiling of 2-Iodo-5-tert-butylaniline
Executive Summary
2-Iodo-5-tert-butylaniline (CAS 372923-36-7) is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly CFTR modulators like Ivacaftor and various kinase inhibitors.[1] Its structural integrity—specifically the positioning of the iodine atom relative to the amine and tert-butyl groups—is paramount for downstream efficacy.
This guide provides a technical comparison of 2-Iodo-5-tert-butylaniline against its critical process impurities. Unlike standard datasheets, we analyze the chromatographic behavior of these species, providing a robust HPLC methodology to separate the target ortho-isomer from its para-isomer and unreacted starting materials.
Impurity Landscape: The "Rivals"
In the iodination of 3-tert-butylaniline , the directing effects of the amine (strongly ortho/para directing) and the tert-butyl group (weakly ortho/para directing) compete. This creates a specific impurity profile that must be resolved.[1]
| Compound | Role | Structure Note | Polarity/Hydrophobicity |
| 2-Iodo-5-tert-butylaniline | Target | Iodine ortho to Amine; para to t-Butyl.[1] | Moderate/Low Polarity. Ortho-iodine shields the amine, increasing lipophilicity. |
| 3-tert-butylaniline | Starting Material (SM) | No Iodine.[1] | High Polarity. Lacks the lipophilic iodine atom. Elutes first. |
| 4-Iodo-3-tert-butylaniline | Regioisomer (Impurity A) | Iodine para to Amine; ortho to t-Butyl.[1] | Moderate Polarity. Amine is exposed (unshielded), making it more polar than the target. |
| 2,4-Diiodo-5-tert-butylaniline | Over-reaction (Impurity B)[1] | Two Iodine atoms.[1] | Low Polarity. Highly lipophilic.[1] Elutes last. |
Synthesis & Impurity Origin Pathway
The following diagram maps the genesis of these impurities during the iodination process.
Caption: Reaction scheme showing the competitive formation of the target ortho-isomer vs. the para-isomer and over-iodinated byproducts.
Method Development & Comparative Analysis
Separation Logic
The separation relies on hydrophobic subtraction .
-
Iodine Effect: The addition of iodine significantly increases retention time (RT) on C18 columns due to increased lipophilicity.
-
Ortho vs. Para Effect:
-
Para-isomer (Impurity A): The amine group is exposed and available for hydrogen bonding with the mobile phase, reducing retention.
-
Target (Ortho-isomer): The bulky iodine atom at the ortho position sterically shields the amine group and may form a weak intramolecular interaction. This "masks" the polar amine, making the target molecule effectively more hydrophobic than its para-isomer.
-
Comparative Retention Data (Representative)
Conditions: C18 Column, Acetonitrile/Water Gradient (0.1% Formic Acid).[1]
| Analyte | Relative RT (min) | Elution Order | Resolution Factor (Rs) |
| 3-tert-butylaniline | ~2.5 - 3.0 | 1 (Void/Early) | N/A |
| 4-Iodo-3-tert-butylaniline | ~8.2 | 2 | > 2.0 (vs Target) |
| 2-Iodo-5-tert-butylaniline | ~9.5 | 3 | Reference |
| 2,4-Diiodo-species | ~12.0+ | 4 | > 5.0 (vs Target) |
Analyst Note: The critical pair is the 4-iodo (Impurity A) and the 2-iodo (Target). A gradient slope of 5% per minute is recommended to maximize resolution between these regioisomers.
Chromatographic Workflow Visualization
Caption: Elution order on a Reverse-Phase C18 column. The target elutes after the para-isomer due to ortho-shielding effects.
Validated Experimental Protocol
This protocol is designed to be self-validating. The presence of the starting material (RT ~3 min) serves as a system suitability marker for column void volume and retention capacity.
Equipment & Reagents[2][3][4][5][6][7][8]
-
Instrument: HPLC with UV-Vis or PDA Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.[1]
-
Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA).[1]
Step-by-Step Methodology
1. Mobile Phase Preparation:
-
Solvent B: Acetonitrile + 0.1% Formic Acid.[1]
-
Why: Acidic pH ensures the amine is protonated (or suppressed depending on pKa), sharpening peak shape and preventing tailing common with basic anilines.
2. Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 10% | 1.0 |
| 2.0 | 10% | 1.0 |
| 15.0 | 90% | 1.0 |
| 18.0 | 90% | 1.0 |
| 18.1 | 10% | 1.0 |
| 23.0 | 10% | 1.0 |[1]
3. Detection Settings:
-
Wavelength: 254 nm (Primary), 220 nm (Secondary).[1]
-
Note: 254 nm is selective for the aromatic ring; 220 nm provides higher sensitivity for the amide/amine bonds but may have more baseline drift.
4. Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of 50:50 Water:ACN .
-
Caution: Do not dissolve in 100% ACN if the starting gradient is 10% B, as this will cause "solvent effect" peak broadening.
References
-
Synthesis of 2-tert-butylaniline intermediates: Prince, C. E., & Turlington, M. (2018).[1][3] Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor.[3] The Chemical Educator, 23, 124–128.[3]
-
General HPLC Separation of Haloanilines: BenchChem. 2,4,6-Triiodoaniline and Isomer Separation.
-
Isomer Elution Logic: Patil, K. M., & Bodhankar, S. L.[1] Validated High Performance Thin Layer Chromatography method for simultaneous estimation of isomers.
-
Radical Chemistry of Iodoanilines: Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 2021.[1] [1]
Sources
The Reactivity-Cost Dilemma: A Comparative Guide to Cross-Coupling with Iodo- vs. Chloroanilines
For Researchers, Scientists, and Drug Development Professionals
In the strategic design of synthetic routes for novel therapeutics and complex molecules, the choice of starting materials is a critical decision point, balancing reactivity, cost, and availability. Aryl amines are foundational building blocks, and their halogenated congeners—iodo- and chloroanilines—are mainstays in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of their performance, delving into the fundamental chemical principles that govern their reactivity and offering practical, data-driven insights to inform your experimental design.
The Core Principle: The Carbon-Halogen Bond Dictates Reactivity
The significant difference in yield and required reaction conditions between iodo- and chloroanilines stems directly from the properties of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is primarily governed by the bond dissociation energy (BDE) of the C-X bond.
-
C-I Bond: The carbon-iodine bond is the longest and weakest among the common halogens. The average bond energy for a C-I bond is approximately 213-240 kJ/mol.[2][3] This relative weakness facilitates the crucial, often rate-determining, oxidative addition step in the catalytic cycle.
-
C-Cl Bond: The carbon-chlorine bond is significantly shorter and stronger, with an average bond energy of about 327-382 kJ/mol.[2][3] This higher bond strength presents a greater energetic barrier for the palladium catalyst to overcome during oxidative addition.[4]
This fundamental difference in bond energy means that iodoanilines are inherently more reactive and typically require milder reaction conditions, while chloroanilines are more challenging substrates that necessitate more specialized and robust catalyst systems.[1][5]
The Catalytic Cycle: Focus on Oxidative Addition
The efficacy of a cross-coupling reaction is intimately tied to the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond of the aniline.
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// Edges Pd0 -> Complex [label=" + Ar-X \n (Aniline)"]; Complex -> PdII [label="Rate-Determining Step\n(Higher energy for X=Cl)"]; PdII -> Transmetal [label=" + R-M \n (Coupling Partner)"]; Transmetal -> PdII_R; PdII_R -> Reductive; Reductive -> Product; Reductive -> Pd0 [label="Catalyst\nRegeneration"]; }
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
The higher bond dissociation energy of the C-Cl bond makes the oxidative addition step for chloroanilines significantly slower and more energetically demanding compared to iodoanilines.[1][6] Consequently, catalyst systems for chloroanilines must be specifically designed to overcome this hurdle. This often involves the use of highly electron-rich and sterically bulky phosphine ligands, which enhance the electron density on the palladium center, thereby promoting its insertion into the strong C-Cl bond.[7][8]
Comparative Performance in Key Cross-Coupling Reactions
The choice between an iodo- and chloroaniline has profound implications for reaction setup, catalyst selection, and achievable yields across various cross-coupling methodologies.
Suzuki-Miyaura Coupling
The Suzuki coupling is a versatile method for C-C bond formation. The disparity in reactivity is starkly illustrated in this reaction.
| Feature | Iodoaniline | Chloroaniline | Rationale & Causality |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃ | Standard, less electron-rich catalysts are often sufficient for the reactive C-I bond. |
| Typical Ligand | PPh₃, or none | Buchwald-type ligands (e.g., SPhos, XPhos), bulky alkylphosphines (e.g., P(tBu)₃) | Activation of the C-Cl bond requires strongly donating, sterically demanding ligands to promote oxidative addition.[9][10] |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | Higher catalyst loading is often needed to achieve reasonable conversion rates with less reactive chloroanilines. |
| Temperature | Room Temp. to 80 °C | 80 °C to 120 °C | Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. |
| Yield | Generally >90% | Highly variable (50-95%) | Yields are highly dependent on the specific substrate and the sophistication of the catalyst system employed.[11] |
A study comparing 7-chloro-4-iodoquinoline with 4,7-dichloroquinoline in a Suzuki reaction highlighted this reactivity difference. The iodo-substituted compound reacted with high regioselectivity and yield (98%) at the iodine position, demonstrating the preferential reactivity of the C-I bond.[11]
Buchwald-Hartwig Amination
For C-N bond formation, the Buchwald-Hartwig amination is a cornerstone reaction. The challenges associated with C-Cl bond activation are particularly pronounced here.
| Feature | Iodoaniline | Chloroaniline | Rationale & Causality |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd precatalysts (e.g., G3/G4 palladacycles) | Modern precatalysts are often employed for chloroanilines to ensure efficient formation of the active Pd(0) species. |
| Typical Ligand | BINAP, Xantphos | Buchwald or Hartwig ligands (e.g., RuPhos, BrettPhos) | Highly specialized, electron-rich, and bulky biarylphosphine ligands are critical for facilitating the difficult oxidative addition and subsequent reductive elimination steps. |
| Base | NaOt-Bu, K₂CO₃ | LiHMDS, K₃PO₄ | Stronger, non-nucleophilic bases are often required to facilitate the catalytic cycle with challenging chloro-substrates. |
| Temperature | 60 °C to 100 °C | 100 °C to 140 °C | Elevated temperatures are almost always necessary for efficient coupling of chloroanilines. |
| Yield | Typically >85% | Good to Excellent (>80%) with optimized systems | While historically difficult, modern ligand development has made the amination of chloroanilines highly efficient.[12] |
Heck-Mizoroki Reaction
The Heck reaction, for the arylation of alkenes, also shows a clear preference for more reactive aryl halides.[13][14]
| Feature | Iodoaniline | Chloroaniline | Rationale & Causality |
| Typical Catalyst | Pd(OAc)₂, Pd/C | Pd(OAc)₂ with specialized ligands | Ligandless systems or simple phosphines may work for iodoanilines, but chloroanilines demand more robust catalytic conditions.[15] |
| Typical Ligand | PPh₃, P(o-tol)₃ | Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) | Ligands that stabilize the palladium catalyst at high temperatures and promote oxidative addition are essential for coupling with chloroanilines. |
| Additives | Phase-transfer catalysts (e.g., TBAB) may be used | Often required | Additives can be crucial for stabilizing the catalyst and promoting the reaction with less reactive partners. |
| Temperature | 80 °C to 120 °C | 120 °C to 160 °C | High temperatures are typically required to drive the reaction to completion with chloroanilines. |
| Yield | Good to Excellent | Moderate to Good | Yields can be lower and side reactions, such as olefin isomerization, can be more prevalent with the harsher conditions needed for chloroanilines.[16] |
Experimental Protocols: A Starting Point
The following protocols are illustrative starting points and should be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of an Iodoaniline
-
Setup: To an oven-dried flask, add the iodoaniline (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Solvent: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).
-
Reaction: Stir the mixture under an inert atmosphere (Nitrogen or Argon) at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki Coupling of a Chloroaniline
-
Setup: To an oven-dried Schlenk flask, add the chloroaniline (1.0 mmol), arylboronic acid (1.5 mmol), and a strong base such as K₃PO₄ (2.5 mmol).
-
Catalyst Addition: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a specialized ligand like SPhos (0.036 mmol, 3.6 mol%).
-
Solvent: Add anhydrous, degassed 1,4-dioxane or toluene (5 mL) via syringe.
-
Reaction: Stir the mixture under a strict inert atmosphere (Argon) at 110 °C.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS (typically 12-24 hours).
-
Workup: Cool the reaction, pass it through a pad of Celite, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
dot digraph "Workflow_Decision" { graph [bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes Start [label="Project Start:\nNeed Arylated Aniline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cost [label="Is Cost the Primary Driver?", shape=diamond, fillcolor="#FBBC05"]; Scale [label="Is this for large-scale synthesis?", shape=diamond, fillcolor="#FBBC05"]; Iodo [label="Choose Iodoaniline", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chloro [label="Choose Chloroaniline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iodo_Pros [label="Pros:\n- High Reactivity\n- Milder Conditions\n- Predictable Yields", shape=note, fillcolor="#F1F3F4"]; Chloro_Pros [label="Pros:\n- Low Cost\n- Readily Available", shape=note, fillcolor="#F1F3F4"]; Chloro_Cons [label="Cons:\n- Harsh Conditions\n- Requires Specialized Catalysts\n- Process Optimization Needed", shape=note, fillcolor="#F1F3F4"];
// Edges Start -> Cost; Cost -> Chloro [label="Yes"]; Cost -> Scale [label="No"]; Scale -> Iodo [label="No (Lab Scale)"]; Scale -> Chloro [label="Yes"]; Iodo -> Iodo_Pros; Chloro -> Chloro_Pros; Chloro -> Chloro_Cons; }
Caption: Decision workflow for selecting an aniline starting material.
Conclusion and Future Outlook
The choice between iodo- and chloroanilines for cross-coupling reactions represents a classic trade-off between reactivity and cost. Iodoanilines offer high reactivity, milder conditions, and often more predictable outcomes, making them ideal for small-scale synthesis, rapid library generation, and situations where material cost is not the primary constraint.
Conversely, chloroanilines are significantly less expensive and more widely available, making them the preferred choice for large-scale industrial processes.[6] However, their inertness necessitates harsher reaction conditions and investment in advanced, often proprietary, catalyst systems. The ongoing development of more active and robust catalysts based on palladium and other earth-abundant metals like nickel and copper continues to close the reactivity gap, making the use of chloroanilines increasingly viable and attractive for a broader range of applications.[17][18][19]
References
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- Cui, X., et al. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry, 72(24), 9342-9345.
- Anand, N., & Arulsamy, N. (2012). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 16(8), 1365-1371.
- Dubinina, G. G., et al. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 4(11), 1848-1855.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
- Gessner, V. H., et al. (2018). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 20(21), 6843-6847.
- Neufeldt, S. R., & Sanford, M. S. (2012). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics, 31(15), 5345-5355.
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Chen, C.-Y., & Hong, F.-E. (2022). Facile Assembly of Modular-Type Phosphines for Tackling Modern Arylation Processes. Accounts of Chemical Research, 55(24), 3585-3600.
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Chemistry LibreTexts. (2023). Bond Energies. Retrieved from [Link]
- MacMillan, D. W. C., & Sigman, M. S. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 140(47), 15931-15945.
- Singh, V., et al. (2017). Heck Reaction—State of the Art.
- O'Brien, C. J., et al. (2006). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
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Vedantu. (n.d.). C Cl bond is stronger than C I bond because a C Cl. Retrieved from [Link]
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OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
- Gensch, T., et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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Merit, D. (2019, February 2). Oxidative Addition: Palladium Mechanism with aryl iodide. Retrieved from [Link]
- Shaughnessy, K. H., et al. (2008). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Tetrahedron Letters, 49(31), 4667-4670.
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Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
- He, L., et al. (2024). Cobalt-catalyzed cross-electrophile coupling of alkynyl sulfides with unactivated chlorosilanes.
- Cravotto, G., & Orio, L. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 26(11), 3192.
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-
Clark, J. (n.d.). An introduction to bond energy and bond length. Chemguide. Retrieved from [Link]
- Mirica, L. M., et al. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
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Ashroff, A. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Ashenhurst, J. (2013, August 14). Bond Strengths And Radical Stability. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Iodo-5-tert-butylaniline
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Iodo-5-tert-butylaniline, a halogenated aromatic amine. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, mitigating risks to both personnel and the environment.
The causality behind these procedures is rooted in the inherent hazards of the chemical class. Aromatic amines can exhibit significant toxicity, and the presence of a halogen (iodine) categorizes this compound as a halogenated organic waste, which is subject to specific disposal regulations to prevent environmental contamination[1][2][3]. Adherence to these guidelines is not merely a matter of regulatory compliance but a fundamental pillar of responsible scientific practice.
Hazard Assessment and Risk Mitigation
Before handling 2-Iodo-5-tert-butylaniline, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, data from analogous structures, such as other tert-butylaniline derivatives, provide a strong basis for a conservative safety and handling approach.
Key Hazards:
-
Toxicity: Similar aromatic amines are classified as harmful if swallowed, in contact with skin, or if inhaled[4][5][6].
-
Irritation: May cause significant irritation to the skin, eyes, and respiratory system[6][7].
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life. Therefore, they must not be released into sewer systems or waterways[8][9].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure. The following table summarizes the minimum required PPE when handling 2-Iodo-5-tert-butylaniline.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste[10]. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause severe eye irritation[7]. |
| Body Protection | A lab coat and appropriate protective clothing to cover all exposed skin[10]. | Prevents accidental skin contact with the chemical. |
| Respiratory Protection | To be used in a certified chemical fume hood[10]. | Ensures adequate ventilation and prevents inhalation of harmful vapors or aerosols. |
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process[11].
Waste Streams
Three primary waste streams should be considered for 2-Iodo-5-tert-butylaniline:
-
Concentrated/Unused Product: Pure or concentrated forms of the chemical.
-
Dilute Liquid Waste: Solutions containing 2-Iodo-5-tert-butylaniline, such as reaction mixtures or cleaning solvents.
-
Contaminated Solid Waste: Items such as gloves, weigh boats, pipette tips, and absorbent materials used for spill cleanup.
Step-by-Step Collection Procedure
-
Select Appropriate Containers:
-
For liquid waste, use a sealable, chemically compatible container (e.g., a high-density polyethylene or glass bottle)[1]. Ensure the container is clean and clearly labeled.
-
For solid waste, use a designated, sealed bag or a labeled, wide-mouth container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Iodo-5-tert-butylaniline"[11].
-
Include the approximate concentration and any other components in the waste mixture.
-
-
Segregation:
-
Crucially, this is a halogenated waste. Do not mix it with non-halogenated waste streams, as this can significantly increase disposal costs and complexity[1].
-
Keep it separate from incompatible materials such as strong oxidizing agents or acids.
-
-
Storage:
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of 2-Iodo-5-tert-butylaniline waste, from generation to final disposition.
Caption: Disposal workflow for 2-Iodo-5-tert-butylaniline.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment:
-
Cleanup:
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Final Disposal Considerations
The ultimate disposal of 2-Iodo-5-tert-butylaniline waste is handled by licensed professional waste disposal services[7][9]. The most common and effective method for halogenated organic compounds is high-temperature incineration at a facility permitted to handle such waste[3]. This process ensures the complete destruction of the compound, breaking it down into less harmful components.
Never attempt to dispose of this chemical through the sanitary sewer system, by evaporation in a fume hood, or in the regular trash[8][11]. Such actions are not only a violation of regulations but also pose a significant threat to the environment and public health.
By implementing these structured and scientifically grounded procedures, laboratories can ensure the safe and compliant disposal of 2-Iodo-5-tert-butylaniline, upholding the highest standards of safety and environmental stewardship.
References
-
How do you dispose of the iodine-starch complex after a redox titration? (2019, January 26). Reddit. Retrieved February 4, 2026, from [Link]
-
Iodine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved February 4, 2026, from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved February 4, 2026, from [Link]
-
SAFETY DATA SHEET - 2,4,6-Tri-tert-butylaniline. (2025, September 10). Thermo Fisher Scientific. Retrieved February 4, 2026, from [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved February 4, 2026, from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved February 4, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved February 4, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
